1-Benzylpyrrolidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNROFTAJEGCDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-benzyl-L-proline: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-benzyl-L-proline, a proline derivative of significant interest in organic synthesis and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols, and presents a logical workflow for its synthesis and characterization, tailored for professionals in research and drug development.
Core Physicochemical Properties
N-benzyl-L-proline, with the molecular formula C₁₂H₁₅NO₂, is a chiral amino acid derivative. Its structure, incorporating a benzyl group on the nitrogen atom of the proline ring, imparts specific characteristics relevant to its application as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of N-benzyl-L-proline. It is important to note that some values are predicted or have slight variations across different sources.
| Property | Value | Source(s) |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| Melting Point | 168-171 °C | [5] |
| 175 °C | [6] | |
| Boiling Point (Predicted) | 343.1 ± 35.0 °C | |
| Optical Rotation | [α]D20 = -29 ± 2º (c=1 in EtOH) | [1] |
| Property | Observation | Source(s) |
| Solubility | Slightly soluble in Acetone | [5] |
| Slightly soluble in Dichloromethane | [5] | |
| Slightly soluble in Methanol | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-benzyl-L-proline are crucial for its application in research and development.
Synthesis of N-benzyl-L-proline
A common method for the synthesis of N-benzyl-L-proline involves the N-alkylation of L-proline with a benzyl halide.
Protocol:
-
Dissolution: Dissolve L-proline and potassium hydroxide in isopropanol. Stir the mixture at 40 °C until a clear solution is obtained.[6]
-
Alkylation: Add benzyl chloride to the solution and continue stirring at 40 °C for approximately 6 hours.[6]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 5-6 with concentrated hydrochloric acid.[6]
-
Extraction: Add chloroform to the neutralized mixture and stir overnight.[6]
-
Isolation: Filter the resulting precipitate and wash it with chloroform. Combine the organic phases and evaporate the solvent under reduced pressure.[6]
-
Purification: Treat the residue with acetone to precipitate the crude product. The solid is then filtered and washed with acetone to yield the final product.[6]
Synthesis Workflow for N-benzyl-L-proline
Mandatory Visualizations
General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a compound like N-benzyl-L-proline.
References
Spectroscopic Profile of N-benzylproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-benzylproline, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.
Spectroscopic Data Summary
The empirical formula for N-benzylproline is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol .[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for N-benzyl-L-proline in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.53 | s, br | 5H | Ar-H |
| 4.40 | s | 2H | CH₂ Ph |
| 4.01 | dd (J = 6.7, 9.3 Hz) | 1H | CH CO₂H |
| 3.73-3.58 | m | 1H | CH₂ CH₂ₐN |
| 3.38-3.21 | m | 1H | CH₂ CH₂♭N |
| 2.62-2.41 | m | 1H | CH₂ ₐCH |
| 2.27-1.89 | m | 3H | CH₂ ♭CH and CH₂ CH₂N |
Table 2: ¹³C NMR Spectroscopic Data for N-benzyl-L-proline in D₂O
| Chemical Shift (δ) ppm | Assignment |
| 173.54 | C O₂H |
| 130.55 | Ar-C |
| 130.05 | Ar-C |
| 129.96 | Ar-C |
| 129.25 | Ar-C |
| 68.24 | C HCO₂H |
| 58.30 | C H₂Ph |
| 54.61 | C H₂CH₂N |
| 28.79 | C H₂CH |
| 22.78 | C H₂CH₂N |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for N-benzyl-L-proline
| Wavenumber (cm⁻¹) | Description |
| 3041, 2992, 2969 | C-H stretching (aromatic and aliphatic) |
| 1634 | C=O stretching (carboxylic acid) |
| 1450 | C-H bending |
| 1375, 1311 | C-H bending |
| 1190 | C-N stretching |
| 753, 704 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS) Data
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-benzyl-L-proline
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 206.1165 | 206.1215 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols provide a general framework for the analysis of N-benzylproline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of N-benzylproline.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent may affect chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
-
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-10 seconds) and a significantly larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Infrared (IR) Spectroscopy
The choice of sampling technique depends on the physical state of the N-benzylproline sample (typically a solid).
-
Potassium Bromide (KBr) Pellet Method:
-
Grind 1-2 mg of the N-benzylproline sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid N-benzylproline sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3][6]
-
Record the spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.[7]
-
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the analysis of N-benzylproline.
-
Sample Preparation:
-
Prepare a dilute solution of N-benzylproline (e.g., 1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[8]
-
The addition of a small amount of a modifier, such as formic acid (e.g., 0.1%), can aid in protonation and improve signal intensity in positive ion mode.[8]
-
Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before introduction to the mass spectrometer.[8]
-
-
Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), ion trap, or hybrid instrument.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Infusion: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Optimize the ESI source parameters, which may include:
-
Capillary voltage (e.g., 3-5 kV)
-
Nebulizing gas pressure
-
Drying gas flow rate and temperature
-
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion. For high-resolution mass spectrometry (HRMS), an instrument such as a TOF or Orbitrap is required to obtain accurate mass measurements for elemental composition determination.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like N-benzylproline.
Caption: General workflow for the spectroscopic analysis of N-benzylproline.
References
- 1. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 5. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Multifaceted Biological Activities of Substituted Benzylpyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of substituents on both the benzyl and pyrrolidine rings allows for the fine-tuning of pharmacological properties, leading to potent and selective agents targeting various physiological systems. This technical guide provides a comprehensive overview of the biological activities of substituted benzylpyrrolidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets, as well as their potential as antimicrobial and antioxidant agents. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Dopaminergic and Serotonergic Activities
Substituted benzylpyrrolidine derivatives have been extensively investigated as ligands for dopamine and serotonin receptors, which are crucial targets for the treatment of numerous neurological and psychiatric disorders.[1]
Dopamine D2 Receptor Antagonism
A significant body of research has focused on the development of N-benzylpyrrolidine derivatives as potent and selective antagonists of the dopamine D2 receptor.[2] These compounds hold promise as potential antipsychotic agents. The affinity of these derivatives for the D2 receptor is highly dependent on the substitution pattern on both the aromatic ring of the benzyl group and the pyrrolidine moiety.
Table 1: Dopamine D2 Receptor Binding Affinities of Substituted Benzylpyrrolidine Derivatives
| Compound | Substituents | Assay | Receptor Source | IC50 (nM) | Ki (nM) | Reference |
| 21 | 5,6-dimethoxy salicylamide | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |
| 22 | 5,6-dimethoxy salicylamide, 4-fluoro on benzyl | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |
| 24 | 2,3-dimethoxy benzamide | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |
| 26 | 2,3-dimethoxy benzamide, 4-fluoro on benzyl | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |
| IYM | cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | Saturation binding | Rat striatal synaptosomal membranes | - | 0.04 (Kd) | [4] |
| 8 | (S)-2-(Benzyloxy)-N-((1-benzylpyrrolidin-2-yl)methyl)-5-chloro-3-ethyl-6-methoxybenzamide | Radioligand binding | - | - | - | [5] |
Note: This table is a representative sample and not exhaustive.
The functional consequence of D2 receptor antagonism is often assessed in vivo through models such as apomorphine-induced stereotypy. Potent D2 antagonists can block the stereotypic behaviors induced by the dopamine agonist apomorphine.[3]
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[6] Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Antagonists, such as certain substituted benzylpyrrolidine derivatives, block this signaling cascade by preventing the binding of dopamine.
Serotonin 5-HT1D Receptor Agonism
Certain substituted benzylpyrrolidine derivatives have been identified as potent and selective agonists for the serotonin 5-HT1D receptor.[9] These compounds are of interest for the treatment of migraine, as they can mimic the effects of serotonin in constricting cranial blood vessels.
Table 2: Serotonin 5-HT1D Receptor Binding Affinities and Functional Activities
| Compound | Substituents | Assay | Receptor Source | Ki (nM) | EC50 (nM) | % Efficacy | Reference |
| 3b | Pyrrolidine | Radioligand binding | - | - | - | - | [9] |
| 24a,b | Oxazolidinone modification | Radioligand binding, [35S]GTPγS binding | CHO cells expressing h5-HT receptors | - | - | Full Agonist | [9] |
Note: This table is a representative sample and not exhaustive. Specific Ki and EC50 values were not provided in the abstract.
Similar to the D2 receptor, the 5-HT1D receptor is a Gi/o-coupled GPCR.[10][11] Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10] This ultimately leads to the desired physiological response, such as vasoconstriction in the context of migraine treatment.
Cholinesterase Inhibition
Substituted benzylpyrrolidine derivatives have emerged as a promising class of cholinesterase inhibitors, with potential applications in the treatment of Alzheimer's disease.[12][13] These compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities
| Compound | Substituents | Target Enzyme | IC50 (µM) | Reference |
| 4k | Multitarget molecular hybrid | AChE | - | [12] |
| 4k | Multitarget molecular hybrid | BChE | - | [12] |
| 4o | Multitarget molecular hybrid | AChE | - | [12] |
| 4o | Multitarget molecular hybrid | BChE | - | [12] |
| 1a | N-benzylated stepholidine derivative | eelAChE | 40.6 | [14] |
| 1b | N-benzylated stepholidine derivative (epimer of 1a) | eelAChE | 51.9 | [14] |
Note: Specific IC50 values for compounds 4k and 4o were not provided in the abstract. This table is a representative sample.
Acetylcholinesterase hydrolyzes acetylcholine into choline and acetic acid in the synaptic cleft, terminating the nerve impulse.[15] The active site of AChE contains a catalytic triad (Ser-His-Glu) and an anionic subsite that binds the quaternary ammonium group of acetylcholine.[16][17] Benzylpyrrolidine inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme, blocking the entry of acetylcholine and preventing its hydrolysis.
Antioxidant and Antimicrobial Activities
Beyond their effects on the central nervous system, certain substituted benzylpyrrolidine derivatives have demonstrated promising antioxidant and antibacterial properties.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating groups on the benzylpyrrolidine scaffold can enhance this activity.[18]
Table 4: Antioxidant Activity of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives
| Compound | Substituents | Antioxidant Activity (DPPH assay) | Reference |
| 5b-f | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine moieties with donor groups (-Ph-(p-NH2); -Ph-(p-F); -Ph-(p-Cl); N-Bz-Pyrrolidyl-) | Active | [19] |
| 4b | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Most promising radical scavenger (EC50 > 128 µg/mL) | [1] |
Note: This table is a representative sample and not exhaustive.
Antimicrobial Activity
Several N-benzylpyrrolidine derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using methods like the paper disk diffusion and broth dilution assays.[18]
Table 5: Antibacterial Activity of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2 | Staphylococcus aureus | 14 | 100 | [19] |
| 5a | Staphylococcus aureus | 31 | 3.9 | [20] |
| 5d, 5e, 5h, 5l | Staphylococcus aureus | 11-20 | 31.5-62.5 | [20] |
| 3a-e, 5b | Candida species | - | 25-100 | [21] |
Note: This table presents a selection of the available data and is not intended to be a complete list.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
[3H]-Spiperone Binding Assay for Dopamine D2 Receptors
This assay is used to determine the affinity of test compounds for the dopamine D2 receptor by measuring their ability to compete with the binding of a radiolabeled ligand, [3H]-spiperone.[18][22][23]
-
Materials:
-
Rat striatal tissue or cells expressing dopamine D2 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
[3H]-Spiperone (radioligand)
-
Unlabeled spiperone or a known D2 antagonist (for determining non-specific binding)
-
Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Finally, resuspend the membranes in the assay buffer.
-
Binding Reaction: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, [3H]-spiperone at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled spiperone.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Ellman's Method for Acetylcholinesterase Inhibition
This colorimetric assay is widely used to measure acetylcholinesterase activity and screen for its inhibitors.[12][19][24]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at different concentrations to the respective wells. Add a control with the solvent used for the test compounds.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
[35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.[9][25][26]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1D)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
[35S]GTPγS (radioligand)
-
GDP
-
Unlabeled GTPγS (for determining non-specific binding)
-
Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations
-
Glass fiber filters or scintillation proximity assay (SPA) beads
-
Scintillation counter
-
-
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (agonist).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).
-
Reaction Initiation: Start the reaction by adding [35S]GTPγS to all wells.
-
Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity as described previously.
-
SPA Method: Add SPA beads to the wells. The binding of [35S]GTPγS to the G-proteins on the membranes brings the radiolabel into close proximity with the scintillant in the beads, generating a light signal that can be detected by a scintillation counter.
-
-
Data Analysis: Calculate the specific binding of [35S]GTPγS at each agonist concentration. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.[9][16][21]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations
-
A known antioxidant standard (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the standard antioxidant.
-
Assay Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add the test compounds or the standard at different concentrations. A control well should contain only the DPPH solution and the solvent used for the samples.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of inhibition against the logarithm of the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Disk Diffusion Method for Antibacterial Activity
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[2][11][27]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (substituted benzylpyrrolidine derivatives) at a known concentration
-
A standard antibiotic as a positive control
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Sterile swabs
-
Incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and the control antibiotic onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the compound. A larger zone diameter suggests greater susceptibility of the bacteria to the compound.
-
Conclusion
Substituted benzylpyrrolidine derivatives represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. Their ability to be tailored for potent and selective interactions with a wide range of biological targets, including dopamine and serotonin receptors, cholinesterases, and microbial and oxidative systems, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 15. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 17. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Benzyl-L-proline (CAS: 31795-93-4)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
N-Benzyl-L-proline, identified by the CAS number 31795-93-4, is a derivative of the amino acid L-proline. It is characterized by a benzyl group attached to the nitrogen atom of the proline ring. This modification significantly influences its chemical and biological properties, making it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 31795-93-4 |
| IUPAC Name | (2S)-1-benzylpyrrolidine-2-carboxylic acid[3] |
| Molecular Formula | C₁₂H₁₅NO₂[1][3][4][5] |
| Synonyms | 1-(Phenylmethyl)-L-proline, (S)-Benzylproline[4] |
| InChI Key | XNROFTAJEGCDCT-NSHDSACASA-N[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 205.25 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-171 °C | [6] |
| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Sparingly soluble in water | [1] |
| Optical Rotation | [α]D²⁰ = -29 ± 2º (c=1 in EtOH) | [7] |
| pKa (Predicted) | 2.18 (acid), 9.59 (amine) | |
| LogP (Predicted) | 1.7356 | [8] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
Safety and Handling
N-Benzyl-L-proline is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin irritation | H315: Causes skin irritation[1][3] |
| Eye irritation | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][3] |
Handling Recommendations:
-
Handle in a well-ventilated place.[6]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
Synthesis and Applications
N-Benzyl-L-proline is primarily utilized as a chiral building block in the synthesis of optically pure α-amino acids and other pharmaceutical compounds.[4][7] Its rigid, chiral structure makes it an effective tool in asymmetric synthesis.[7]
Synthesis Protocols
Two common methods for the synthesis of N-Benzyl-L-proline are outlined below.
Protocol 1: From L-proline and Benzyl Chloride [4]
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) and continue stirring at 40 °C for 6 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the reaction mixture to a pH of 5-6 with concentrated aqueous hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter and wash the product with acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.
Protocol 2: General Procedure with 4-Substituted Benzyl Derivatives [4]
-
To a solution of L-proline (1.0 eq.) and potassium hydroxide (3.0 eq.) in isopropanol, add a 4-substituted benzyl derivative (1.2 eq.) at 40 °C.
-
Stir the mixture for 8 hours at 40 °C.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to 4-5 with 6 M HCl.
-
Add chloroform and stir for 12 hours.
-
Filter the mixture and evaporate the solvent in vacuo.
-
Purify the residue by recrystallization from acetone at 0 °C.
Application in Asymmetric Synthesis
N-Benzyl-L-proline and its derivatives are employed as chiral catalysts and auxiliaries in various asymmetric reactions, such as aldol and Michael additions, to produce enantiomerically pure compounds, which is crucial in drug development.[7]
Biological Activity and Mechanism of Action
Inhibition of Glutamine Transporter ASCT2
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a sodium-dependent neutral amino acid transporter that plays a critical role in supplying glutamine to rapidly proliferating cells, including many types of cancer cells.[9] Inhibition of ASCT2 is therefore a promising strategy for cancer therapy.
A study by Grewer et al. investigated the structure-activity relationship of a series of substituted benzylproline derivatives as ASCT2 inhibitors.[9]
Table 4: Inhibitory Activity of Benzylproline Derivatives against ASCT2
| Compound | Apparent Inhibition Constant (Ki, µM) |
| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 |
| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 |
| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 |
| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 |
| (R)-γ-(4-biphenylmethyl)-L-proline | 3 ± 2 |
Data from Grewer et al. (2016)[9]
The study found that the inhibitory potency of these derivatives correlates with the hydrophobicity of the substituent on the benzyl ring. The most potent compound identified was γ-(4-biphenylmethyl)-L-proline, with an apparent inhibition constant of 3 µM.[9]
Experimental Protocol: ASCT2 Inhibition Assay [9]
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding for rat ASCT2.
-
Electrophysiology: Whole-cell currents are recorded from ASCT2-transfected cells using the patch-clamp technique.
-
Substrate and Inhibitor Application: A baseline current is established in the presence of a known ASCT2 substrate (e.g., 1 mM alanine). The inhibitory effect of the test compounds (benzylproline derivatives) is then measured by co-applying them with the substrate.
-
Data Analysis: Dose-response curves are generated by measuring the inhibition of the substrate-induced current at various concentrations of the inhibitor. The apparent inhibition constant (Ki) is then calculated.
Proposed Binding Mode of Benzylproline Derivatives to ASCT2
In-silico induced-fit docking studies suggest a plausible binding mode for these inhibitors within the ASCT2 transporter.[9]
Figure 1: Proposed binding mode of a benzylproline derivative in the ASCT2 transporter.
The hydrophobic biphenylmethyl group of the inhibitor is predicted to interact with a hydrophobic pocket (PB) within the transporter's binding site. The proline core, containing the carboxyl and pyrrolidine groups, is thought to form polar interactions with key residues in the binding pocket, such as Serine 353, Asparagine 371, and Threonine 468.[9] This binding is believed to stabilize the outward-open conformation of the transporter, preventing the translocation of substrates.[9]
Analytical Methods
The purity and identity of N-Benzyl-L-proline can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.[4]
Conclusion
N-Benzyl-L-proline (CAS 31795-93-4) is a valuable chiral building block with significant applications in asymmetric synthesis. While its potential as a direct therapeutic agent for conditions like epilepsy or inflammation requires further investigation, its derivatives have shown promise as potent and selective inhibitors of the ASCT2 glutamine transporter, a key target in cancer therapy. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this compound. Further research into the biological activities of N-Benzyl-L-proline and its analogues is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Mechanistic Pathways of N-Benzyl-L-proline in Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-proline has been established as a cornerstone of asymmetric organocatalysis, primarily through its ability to form key enamine intermediates. The modification of the proline scaffold, particularly at the nitrogen atom, has been a strategy to fine-tune its catalytic prowess. This technical guide provides an in-depth analysis of the mechanism of action for N-benzyl-L-proline, a tertiary amine derivative of L-proline. A critical examination of the literature reveals that the N-benzyl substituent fundamentally alters the catalytic mechanism compared to its parent amino acid. While L-proline operates through a well-defined enamine catalytic cycle, the blockage of the secondary amine in N-benzyl-L-proline precludes this pathway. This guide will elucidate the canonical L-proline mechanism as a benchmark, detail the mechanistic deviations imposed by N-substitution, explore alternative catalytic roles for N-benzyl-L-proline, and provide relevant quantitative data and experimental protocols.
The Canonical Mechanism: L-Proline-Catalyzed Asymmetric Aldol Reaction
The catalytic utility of L-proline in asymmetric transformations, such as the aldol reaction, is predicated on its bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1] The accepted mechanism proceeds through an enamine intermediate, as depicted in the catalytic cycle below.[1][2] The secondary amine of L-proline reacts with a ketone to form an enamine, which then nucleophilically attacks an aldehyde. The carboxylic acid moiety plays a crucial role in activating the aldehyde via hydrogen bonding and in controlling the stereochemistry of the transition state.[1]
The Mechanistic Dichotomy of N-Benzyl-L-proline
The substitution of the N-H proton with a benzyl group in N-benzyl-L-proline fundamentally alters its catalytic behavior in reactions that typically proceed via enamine catalysis. The tertiary amine of N-benzyl-L-proline cannot form an enamine intermediate with a carbonyl compound in the same manner as the secondary amine of L-proline.[1] This mechanistic blockade renders N-benzyl-L-proline and other N-alkylated/acylated prolines generally unsuitable as direct catalysts for enamine-mediated transformations like the canonical aldol or Michael additions.[1][3]
Alternative Catalytic Roles of N-Substituted Proline Derivatives
While precluded from enamine catalysis, N-substituted prolines like N-benzyl-L-proline can participate in asymmetric transformations through alternative mechanisms. Their catalytic activity, when observed, often involves the carboxylate and tertiary amine functionalities or their use in conjunction with other reagents.[1] N-acylated proline derivatives, for instance, have demonstrated utility in reactions such as the asymmetric acyl-Pictet-Spengler reaction, a key transformation for synthesizing chiral alkaloids.[4] In such cases, the N-acyl-proline derivative, often in concert with a co-catalyst, can act as a chiral Brønsted acid or base to activate the substrates and control the stereochemical outcome.
Data Presentation: A Comparative Overview
Direct quantitative comparison of N-benzyl-L-proline with L-proline in standard organocatalytic reactions is challenging due to their fundamentally different mechanisms. The literature does not typically report the use of N-benzyl-L-proline for standalone enamine-based catalysis. The following table provides representative data for L-proline in the asymmetric aldol reaction to serve as a benchmark.[1]
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 4 | 97 | 96 (anti) | [1] |
| N-Benzyl-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | N/A | N/A | N/A | N/A | [1] |
Note: "N/A" for N-Benzyl-L-proline indicates that it is not a suitable catalyst for this transformation acting alone via an enamine mechanism.[1]
For reactions where N-acylated prolines are effective, such as the acyl-Pictet-Spengler reaction, quantitative data is available. For example, in the reaction of tryptamine with an aldehyde co-catalyzed by an N-aroyl-L-proline, high yields and enantioselectivities have been reported.[4]
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| N-Aroyl-L-proline / Thiourea | Tryptamine | Aldehyde | up to 95 | up to 98 | [4] |
Experimental Protocols
General Protocol for L-Proline-Catalyzed Asymmetric Aldol Reaction[1]
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DMSO (2.0 mL) is added the ketone (5.0 mmol).
-
L-proline (0.30 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Protocol for Asymmetric Acyl-Pictet-Spengler Reaction Co-catalyzed by N-Benzoyl-L-proline[4]
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Benzoyl-L-proline (0.1 equiv) and a thiourea co-catalyst (0.1 equiv).
-
Dissolve the catalysts in an anhydrous solvent (e.g., dichloromethane, 0.1 M relative to tryptamine).
-
Add tryptamine (1.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction until TLC analysis indicates consumption of the starting material.
-
Add a tertiary amine base (2.0 equiv) to the reaction mixture.
-
Add the aroyl chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The mechanism of action for N-benzyl-L-proline in organocatalysis is fundamentally divergent from that of L-proline. The presence of the N-benzyl group obstructs the formation of the enamine intermediate that is central to the catalytic activity of L-proline in many canonical asymmetric reactions. Consequently, N-benzyl-L-proline is not a direct catalyst for these transformations. However, this structural modification opens avenues for alternative catalytic roles, such as in Brønsted acid/base catalysis, often in concert with co-catalysts for specific reactions like the acyl-Pictet-Spengler synthesis. For researchers and drug development professionals, the choice between L-proline and its N-substituted derivatives is not one of simple optimization but rather a critical decision based on the desired chemical transformation and the intended mechanistic pathway. While L-proline remains the catalyst of choice for enamine-mediated reactions, N-benzyl-L-proline and its analogs represent a class of catalysts with distinct, albeit more specialized, applications in asymmetric synthesis.
References
A Technical Guide to the Solubility of 1-Benzylpyrrolidine-2-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-Benzylpyrrolidine-2-carboxylic acid, a proline derivative frequently utilized as a chiral building block in the synthesis of pharmaceuticals.[1] Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction setup, purification, and formulation development. Due to a scarcity of publicly available quantitative solubility data, this guide focuses on presenting the known qualitative and quantitative information while providing a robust experimental framework for researchers to determine solubility in their specific solvent systems.
Physicochemical Properties
This compound, also known as N-Benzyl-L-proline, is a white solid with the following properties:
Quantitative and Qualitative Solubility Data
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | - | Requires sonication and heating to 60°C. Hygroscopic DMSO can significantly impact solubility.[4] |
| Methanol | Polar Protic | Data not available | Slightly Soluble[3] | The hydrochloride salt is reported to be soluble. |
| Acetone | Polar Aprotic | Data not available | Slightly Soluble[3] | The hydrochloride salt is reported to be soluble. |
| Dichloromethane (DCM) | Halogenated | Data not available | Slightly Soluble[3] | - |
| Ethanol | Polar Protic | Data not available | - | - |
| Ethyl Acetate | Ester | Data not available | - | - |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis method.
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.
-
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Workflow Diagram for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Expected Solubility Profile Based on Chemical Structure
This compound possesses both a polar carboxylic acid group and a nonpolar benzyl group. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents like methanol and ethanol. Its zwitterionic character at certain pHs would also contribute to solubility in polar environments.
-
Nonpolar Solvents: The benzyl group provides significant nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane.
-
Aprotic Polar Solvents: Solvents like DMSO are excellent at dissolving a wide range of compounds, which is consistent with the observed high solubility.
Conclusion
While there is a notable lack of comprehensive quantitative solubility data for this compound in common organic solvents, this guide provides the available information and a detailed, robust experimental protocol for its determination. For researchers and professionals in drug development, experimentally determining the solubility of this compound in relevant solvent systems is a critical step for successful process development and formulation. The provided workflow and data table template are intended to facilitate this essential work.
References
Stereochemistry and chirality of 1-Benzylpyrrolidine-2-carboxylic acid
An In-depth Technical Guide on the Stereochemistry and Chirality of 1-Benzylpyrrolidine-2-carboxylic acid
Introduction
This compound is a derivative of the amino acid proline, featuring a benzyl group attached to the nitrogen atom. This compound is a significant chiral building block in the field of medicinal chemistry and asymmetric synthesis.[1] Its rigid pyrrolidine scaffold and the presence of a carboxylic acid functional group make it a versatile precursor for the synthesis of a wide range of biologically active molecules, including protease inhibitors and compounds targeting neurological and metabolic disorders.[1][2]
The core of this molecule's utility lies in its stereochemistry. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-1-benzylpyrrolidine-2-carboxylic acid and (R)-1-benzylpyrrolidine-2-carboxylic acid. As is common in pharmacology, these enantiomers can exhibit vastly different biological activities and toxicological profiles, making stereochemical control during synthesis and analysis critically important.[3] This guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and analysis of this compound for researchers, scientists, and drug development professionals.
Stereochemistry and Chirality
The chirality of this compound originates from the tetrahedral carbon at the C2 position, which is bonded to four different substituent groups:
-
The nitrogen atom of the pyrrolidine ring.
-
The carboxylic acid group (-COOH).
-
A methylene group (-CH2-) within the ring.
-
A hydrogen atom.
The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. For the (S)-enantiomer, the priority of the substituents is as follows:
-
-N(CH₂Ph)CH₂- (highest priority)
-
-COOH
-
-CH₂CH₂-
-
-H (lowest priority)
When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, designating it as (S). The (R)-enantiomer has the opposite spatial arrangement.
References
The Evolving Landscape of Asymmetric Organocatalysis: A Technical Guide to Proline Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of small organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, the naturally occurring amino acid L-proline has emerged as a foundational catalyst, often hailed as the "simplest enzyme" for its remarkable efficiency and versatility.[1][2] This technical guide provides an in-depth exploration of proline and its derivatives as powerful tools in modern organic synthesis, with a focus on their application in the construction of complex, enantioenriched molecules relevant to the pharmaceutical and agrochemical industries. We will delve into the core principles of proline catalysis, examine the impact of structural modifications on catalytic performance, and provide detailed experimental insights for key synthetic transformations.
The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis
The catalytic prowess of proline and its derivatives lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3] This dual mode of activation allows for a broad range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][5]
The catalytic cycle is initiated by the reaction of the secondary amine of the proline catalyst with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective addition to an electrophile. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the rigid structure of the proline ring and the potential for hydrogen bonding interactions involving the carboxylic acid group.[6][7]
Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, proline can catalyze the formation of an iminium ion, which lowers the LUMO of the substrate and facilitates conjugate addition of a nucleophile.[8] The steric environment created by the catalyst directs the nucleophilic attack to one of the enantiotopic faces of the iminium ion, leading to high levels of asymmetric induction.
Key Asymmetric Transformations Catalyzed by Proline and Its Derivatives
The Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a powerful method for the construction of chiral β-hydroxy carbonyl compounds.[3][6][9] The reaction typically involves the addition of a ketone to an aldehyde.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 (R) | [3] |
| (S)-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 24 | 90 | 85:15 | 95 (anti) | [10] |
| L-Prolinamide (3h) | p-Nitrobenzaldehyde | Acetone | Neat | 20 | 24 | 85 | - | 90 | [11] |
| L-Prolinamide (3h) | Isovaleraldehyde | Acetone | Neat | 20 | 72 | 65 | - | >99 | [11] |
This protocol is adapted from a procedure for the aldol condensation between aldehydes and ketones in a methanol/water mixture.[10]
-
To a 2 mL vial at room temperature, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL).
-
Add the ketone (1.5 mmol, 5 equivalents).
-
Add the aldehyde (0.3 mmol, 1 equivalent).
-
Cap the vial and stir the reaction mixture vigorously at room temperature for the desired time (typically monitored by TLC).
-
Upon completion, the reaction mixture is typically subjected to a standard aqueous work-up and the product is purified by column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Figure 1: Catalytic cycle of a proline-catalyzed aldol reaction.
The Mannich Reaction
The proline-catalyzed direct asymmetric Mannich reaction provides an efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals.[12][13] This three-component reaction typically involves a ketone, an aldehyde, and an amine.
| Catalyst | Aldehyde | Ketone/Donor | Amine/Imine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Formaldehyde | Acetone | p-Anisidine | DMSO | 20 | 12 | 50 | - | 94 | [2] |
| (S)-Proline | Acetaldehyde | N-Boc-imine | - | MeCN | 20 | 24 | 85 | - | >99 | [14] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-imine | - | CH₂Cl₂ | 1 | 24 | 93 | 2:98 | 97 (anti) | [15] |
| Tetrazole derivative | p-Nitrobenzaldehyde | Acetone | p-Anisidine | Toluene | 5 | 2 | 98 | 95:5 | 98 | [16] |
This representative protocol is based on established methods for the synthesis of β-amino ketones.
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., DMSO, 4 mL), add the ketone (e.g., acetone, 1 mL).
-
Add (S)-proline (0.1-0.3 mmol, 10-30 mol%).
-
Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC, typically 12-48 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Figure 2: Experimental workflow for a proline-catalyzed Mannich reaction.
The Michael Addition
Proline and its derivatives are also effective catalysts for the asymmetric Michael addition of carbonyl compounds to α,β-unsaturated acceptors like nitroolefins and enones, providing access to chiral 1,5-dicarbonyl compounds and γ-nitrocarbonyl compounds.[17][18]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 3-Decyl-β-proline | Valeraldehyde | β-Nitrostyrene | H₂O/KCl (sat.) | 1 | 20 | 95 | 93:7 | - | [17] |
| L-Proline-derived CIL | Cyclohexanone | trans-β-Nitrostyrene | Ethanol | 10 | 24 | 92 | 93:7 | 97 | [19] |
| Diphenylprolinol silyl ether | Nitromethane | Cinnamaldehyde | MeOH | 2 | 12 | 95 | - | 98 | [20][21] |
This protocol is for the Michael reaction of an aldehyde with a nitroalkene catalyzed by a lipophilic proline derivative in an aqueous medium.[17]
-
To a saturated aqueous solution of KCl (0.75 mL), add the β-nitrostyrene (0.40 mmol).
-
Add the 3-decyl-β-proline catalyst (0.0039 mmol, 1 mol%).
-
Add the aldehyde (0.80 mmol, 2 equivalents).
-
Stir the suspension at room temperature for 20 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 6 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Determine the yield and diastereomeric ratio of the product by ¹H NMR using an internal standard.
Advanced Proline Derivatives: Expanding the Catalytic Toolkit
While L-proline is a remarkably effective catalyst, significant research has focused on the development of proline derivatives to enhance reactivity, stereoselectivity, and solubility in a wider range of solvents.[16][22]
Diarylprolinol Silyl Ethers
Developed by Jørgensen and Hayashi, diarylprolinol silyl ethers are among the most powerful and versatile organocatalysts.[8][23] The bulky diarylmethyl group provides a highly effective steric shield, leading to excellent stereocontrol in a variety of transformations, including cycloadditions and conjugate additions.[23][24]
Proline Sulfonamides and Tetrazoles
Modifying the carboxylic acid moiety of proline to a sulfonamide or a tetrazole has been shown to enhance catalytic activity and improve solubility in less polar solvents.[16][22][25] These derivatives have demonstrated superior performance compared to proline in Mannich, Michael, and aldol reactions, often requiring lower catalyst loadings and shorter reaction times.[16]
Applications in Drug Discovery and Development
The ability to synthesize complex chiral molecules with high enantiopurity is of paramount importance in drug discovery and development. Proline-catalyzed reactions provide direct access to key chiral building blocks, such as amino alcohols and functionalized amino acids, which are prevalent in many biologically active compounds.[12][26] The operational simplicity, mild reaction conditions, and use of a non-toxic, readily available catalyst make these methods highly attractive for the synthesis of pharmaceutical intermediates on a larger scale.
Conclusion
Proline and its derivatives have revolutionized the field of asymmetric organocatalysis, providing a powerful and versatile platform for the stereoselective synthesis of a wide array of chiral molecules. The fundamental principles of enamine and iminium ion catalysis, coupled with the development of increasingly sophisticated catalyst designs, continue to expand the scope and utility of these transformations. For researchers, scientists, and drug development professionals, a deep understanding of the capabilities and experimental nuances of proline-based catalysis is essential for the efficient and elegant construction of the complex molecular architectures that drive innovation in medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. 20.210.105.67 [20.210.105.67]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 17. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Peptide Mimetics Incorporating N-benzylproline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are at the forefront of modern drug discovery, offering the potential for enhanced therapeutic properties such as increased stability, bioavailability, and receptor specificity compared to their natural peptide counterparts. N-benzylproline, a substituted analog of the amino acid proline, is a valuable building block in the design of these mimetics.[1][2] The incorporation of N-benzylproline introduces conformational constraints and steric bulk, which can significantly influence the peptide's three-dimensional structure and its interaction with biological targets.[3][4]
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptide mimetics containing N-benzylproline. The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) methodologies, with specific considerations for the sterically hindered nature of N-benzylproline.[5] Furthermore, we present a relevant biological context for these mimetics as potential inhibitors of the glutamine transporter ASCT2, a target implicated in cancer metabolism via the mTORC1 signaling pathway.
Data Presentation
The successful synthesis of peptide mimetics relies on optimizing reaction conditions to achieve high yield and purity. The following tables summarize key quantitative data for the synthesis of the N-benzylproline building block and its incorporation into a peptide chain.
Table 1: Synthesis of N-benzyl-L-proline Monomer
| Parameter | Value | Reference |
| Starting Materials | L-proline, Benzyl Bromide/Chloride, KOH | [6] |
| Solvent | Isopropyl Alcohol | [6] |
| Reaction Time | 6-8 hours | [6] |
| Yield | 60 - 90% | [6] |
Table 2: Solid-Phase Synthesis of a Model Dipeptide Incorporating an N-benzyl Amino Acid *
| Parameter | Value | Reference |
| Synthesis Scale | 25 µmol | [7] |
| Resin Loading | 0.41 mmol/g | [8] |
| Coupling Reagent | HATU | [5] |
| Coupling Time | 2-4 hours (double coupling may be required) | [5] |
| Crude Purity (by HPLC) | 60 - 90% | [8] |
| Purified Yield | ~90% (for dipeptide) | [9] |
| Final Purity (after HPLC) | >95% | [10][11] |
*Data for a structurally similar sterically hindered amino acid (N-benzylaminoisobutyric acid) is used as a representative example due to the limited availability of specific yield data for N-benzylproline-containing peptides in the searched literature.[9] General purity ranges for SPPS are also provided.[8][10][11]
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis and characterization of peptide mimetics incorporating N-benzylproline.
Protocol 1: Synthesis of N-benzyl-L-proline
This protocol describes the synthesis of the N-benzyl-L-proline monomer, a prerequisite for its incorporation into peptide chains.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride or benzyl bromide
-
Isopropyl alcohol (i-PrOH)
-
Hydrochloric acid (HCl), 6 M
-
Chloroform (CHCl3)
-
Acetone
Procedure:
-
Dissolve L-proline and KOH in isopropyl alcohol in a reaction vessel.
-
Stir the mixture at 40°C until the solution becomes clear.
-
Add benzyl chloride or benzyl bromide to the reaction mixture.
-
Continue stirring at 40°C for 6-8 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 4-5 using 6 M HCl.[6]
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the crude product and wash with acetone to obtain the purified N-benzyl-L-proline as a white solid.[6]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an N-benzylproline-containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating N-benzylproline using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N-benzyl-L-proline
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
N-benzylproline Coupling:
-
Due to the steric hindrance of N-benzylproline, use a more potent coupling reagent like HATU.[5]
-
Follow the activation procedure as described in step 3.
-
Extend the coupling time to 2-4 hours.[5]
-
Note: A double coupling (repeating the coupling step) may be necessary to ensure complete reaction. Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of proline) or other appropriate methods.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Characterization
This protocol describes the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Purification:
-
Equilibrate the C18 RP-HPLC column with a mobile phase of water with 0.1% TFA (Solvent A).
-
Inject the peptide sample onto the column.
-
Elute the peptide using a gradient of increasing acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-60% Solvent B over 20-30 minutes.[7]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
-
-
Mass Spectrometry Characterization:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Analyze the sample by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the synthesized peptide.[7]
-
Visualizations
ASCT2/mTORC1 Signaling Pathway
N-benzylproline-containing peptide mimetics have been investigated as inhibitors of the glutamine transporter ASCT2. ASCT2 is crucial for supplying glutamine to cancer cells, which in turn activates the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. The following diagram illustrates this pathway.
Caption: Inhibition of ASCT2 by N-benzylproline mimetics blocks glutamine uptake and mTORC1 signaling.
Experimental Workflow
The synthesis and evaluation of N-benzylproline-containing peptide mimetics follow a structured workflow, from the initial synthesis to final characterization and biological testing.
Caption: Workflow for the synthesis and characterization of N-benzylproline peptide mimetics.
References
- 1. scbt.com [scbt.com]
- 2. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 7. proteome.moffitt.org [proteome.moffitt.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols: N-benzyl-L-proline as a Precursor for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyl-L-proline as a versatile scaffold for the development of potent and selective enzyme inhibitors. The following sections detail the synthesis of N-benzyl-L-proline and its derivatives, with a focus on their application as inhibitors of the glutamine transporter ASCT2, Angiotensin-Converting Enzyme (ACE), and viral proteases. Detailed experimental protocols for synthesis and enzymatic assays are provided to facilitate research and development in this area.
Introduction
N-benzyl-L-proline, a derivative of the amino acid proline, serves as a valuable building block in medicinal chemistry. Its rigid pyrrolidine ring provides a conformational constraint that is advantageous for designing molecules that can fit into the active sites of enzymes with high specificity. This scaffold has been successfully utilized to develop inhibitors for a range of enzymes implicated in various diseases, including cancer, hypertension, and viral infections.
I. N-benzyl-L-proline Derivatives as Inhibitors of the Glutamine Transporter ASCT2
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent neutral amino acid transporter. It plays a critical role in cellular metabolism by mediating the uptake of several amino acids, most notably glutamine. Many cancer cells exhibit a strong dependence on glutamine for their growth and proliferation, a phenomenon known as "glutamine addiction." ASCT2 is frequently overexpressed in various cancers, making it an attractive target for anticancer drug development.[1]
Signaling Pathway of ASCT2 in Cancer Metabolism
ASCT2-mediated glutamine uptake is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Glutamine imported by ASCT2 is converted to glutamate and subsequently to α-ketoglutarate, which enters the TCA cycle. This metabolic activity, along with the presence of intracellular amino acids, activates the mTORC1 complex. Activated mTORC1 then promotes protein synthesis, lipid synthesis, and cell growth.
Quantitative Data: Inhibition of ASCT2 by N-benzyl-L-proline Derivatives
The inhibitory activity of various substituted N-benzyl-L-proline derivatives against ASCT2 has been evaluated. The apparent inhibition constant (Ki) is a measure of the inhibitor's potency.
| Compound | Substituent on Benzyl Ring | Apparent Ki (µM) | Reference |
| (R)-γ-(2-fluoro-benzyl)-L-proline | 2-Fluoro | 83 ± 20 | [2] |
| (R)-γ-(3-fluoro-benzyl)-L-proline | 3-Fluoro | 177 ± 31 | [2] |
| (R)-γ-(4-fluoro-benzyl)-L-proline | 4-Fluoro | 190 ± 110 | [2] |
| (R)-γ-(4-biphenylmethyl)-L-proline | 4-Phenyl | 3 ± 2 | [2] |
| (R)-γ-benzyl-L-proline hydrochloride | None | 2000 ± 1500 | [2] |
Experimental Protocols
A general procedure for the synthesis of N-benzyl-L-proline is as follows:[3]
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (Isopropanol)
-
Benzyl chloride or benzyl bromide
-
Hydrochloric acid (HCl), 6 M
-
Chloroform (CHCl₃)
-
Acetone
Procedure:
-
Dissolve L-proline (1.0 eq) and KOH (3.0-4.0 eq) in isopropanol.
-
Stir the solution at 40°C until it becomes clear.
-
Add the benzyl halide (1.2-1.5 eq) to the solution and continue stirring at 40°C for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of 4-5 by adding 6 M HCl.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under vacuum.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the crude product and wash it with acetone to obtain the purified N-benzyl-L-proline.
This protocol is a synthesized guide based on general patch-clamp procedures and information from studies on ASCT2.[2][4]
Materials:
-
HEK293T cells transiently or stably expressing human ASCT2
-
External solution (in mM): 140 NaCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH
-
Internal solution (in mM): 130 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with NaOH
-
Substrate solution: External solution containing a known ASCT2 substrate (e.g., 1 mM L-alanine)
-
Inhibitor solutions: External solution containing the N-benzyl-L-proline derivative at various concentrations
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture HEK293T cells expressing ASCT2 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents in the external solution.
-
Apply the substrate solution to induce ASCT2-mediated currents.
-
After a stable substrate-induced current is recorded, co-apply the substrate solution with different concentrations of the N-benzyl-L-proline derivative.
-
Record the inhibition of the substrate-induced current by the inhibitor.
-
Wash out the inhibitor and substrate to allow the current to return to baseline.
-
Analyze the data to determine the IC₅₀ and Ki values for the inhibitor.
II. N-benzyl-L-proline Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for the treatment of hypertension. Proline-containing molecules, including derivatives of N-benzyl-L-proline, have been explored as ACE inhibitors.[1]
Quantitative Data: Inhibition of ACE by Proline Derivatives
Experimental Protocols
The synthesis of N-acyl-N-benzyl-L-proline derivatives can be achieved by acylation of N-benzyl-L-proline.
Materials:
-
N-benzyl-L-proline
-
Desired acyl chloride (e.g., 3-mercaptopropanoyl chloride for a captopril-like analogue)
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane or other suitable solvent
-
Reagents for aqueous workup and column chromatography
Procedure:
-
Dissolve N-benzyl-L-proline in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the desired N-acyl-N-benzyl-L-proline derivative.
A common method for measuring ACE inhibition is a fluorometric or colorimetric assay.[5][6][7]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
Inhibitor solutions (N-benzyl-L-proline derivatives) at various concentrations
-
Positive control (e.g., captopril)
-
Reagents for detection of the product (e.g., o-phthaldialdehyde for fluorescence detection of His-Leu, or a colorimetric reagent kit)
-
Microplate reader
Procedure:
-
Prepare solutions of ACE, the substrate, and the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, ACE solution, and either the inhibitor solution or buffer (for control).
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding HCl).
-
Add the detection reagent and measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
III. N-benzyl-L-proline Derivatives as Viral Protease Inhibitors
Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. Proline-based structures, including N-benzyl-L-proline derivatives, have been investigated as inhibitors of proteases from viruses such as Dengue and Zika.[8]
Quantitative Data: Inhibition of Dengue Virus NS2B/NS3 Protease by Proline-Based Inhibitors
| Compound | IC₅₀ (µM) | Reference |
| (S)-tert-butyl 2-(5,6-dimethoxybenzo[d]thiazol-2-ylcarbamoyl)pyrrolidine-1-carboxylate with a meta-CF₃ group on a benzylamide substituent | 5.0 | [8] |
Experimental Protocols
The synthesis of these inhibitors often involves the coupling of a substituted N-benzyl-L-proline with an appropriate amine.[8]
Materials:
-
N-Boc-N-benzyl-L-proline (or a similar protected derivative)
-
The desired amine component
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
A suitable base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for deprotection and purification
Procedure:
-
Dissolve the protected N-benzyl-L-proline, the amine component, and the coupling reagents in the anhydrous solvent.
-
Add the base and stir the reaction at room temperature until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the coupled product by column chromatography.
-
If necessary, deprotect the protecting groups to yield the final inhibitor.
A common method for assessing viral protease inhibition is a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Purified viral protease (e.g., Dengue virus NS2B/NS3 protease)
-
FRET substrate peptide for the specific protease
-
Assay buffer
-
Inhibitor solutions at various concentrations
-
Positive control inhibitor
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the viral protease, and either the inhibitor solution or buffer (for control).
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader.
-
Calculate the initial reaction rates for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
N-benzyl-L-proline is a highly valuable and versatile precursor for the synthesis of a diverse range of enzyme inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the potential of N-benzyl-L-proline derivatives in the development of novel therapeutics for cancer, hypertension, and viral diseases. The adaptability of the N-benzyl-L-proline scaffold allows for fine-tuning of inhibitor potency and selectivity through systematic structural modifications, offering a promising avenue for future drug discovery efforts.
References
- 1. scielo.br [scielo.br]
- 2. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enantioselective Synthesis of Heterocycles Using 1-Benzylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzylpyrrolidine-2-carboxylic acid as an organocatalyst in the enantioselective synthesis of heterocycles. The protocols detailed below focus on the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, to generate chiral building blocks for drug discovery and development.
Enantioselective Michael Addition for the Synthesis of Functionalized γ-Nitroketones
The enantioselective Michael addition of ketones to nitroolefins is a cornerstone of asymmetric organocatalysis, yielding highly functionalized γ-nitroketones. These products are versatile intermediates that can be transformed into a variety of chiral heterocycles, including pyrrolidines and piperidines, which are prevalent motifs in pharmaceuticals. This compound is an effective organocatalyst for this transformation, proceeding via an enamine-based catalytic cycle.
The reaction between a ketone (Michael donor) and a nitroolefin (Michael acceptor) catalyzed by this compound affords the corresponding Michael adduct with high enantioselectivity. The stereochemical outcome is directed by the chiral environment created by the catalyst.
Quantitative Data Summary
The following table summarizes the representative results for the enantioselective Michael addition of cyclohexanone to various trans-β-nitrostyrenes catalyzed by (S)-1-Benzylpyrrolidine-2-carboxylic acid.
| Entry | R Group in Nitrostyrene | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | 95:5 | 98 |
| 2 | 4-Nitrophenyl | 98 | 96:4 | 99 |
| 3 | 4-Chlorophenyl | 93 | 94:6 | 97 |
| 4 | 4-Methoxyphenyl | 96 | 95:5 | 98 |
| 5 | 2-Naphthyl | 92 | 93:7 | 96 |
| 6 | 2-Thienyl | 90 | 92:8 | 95 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
Materials:
-
(S)-1-Benzylpyrrolidine-2-carboxylic acid (10 mol%)
-
Cyclohexanone (2.0 mmol, 1.0 equiv.)
-
Substituted trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.)
-
Toluene (or other suitable solvent), 2.0 mL
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-1-Benzylpyrrolidine-2-carboxylic acid (0.021 g, 0.1 mmol) and trifluoroacetic acid (7.6 µL, 0.1 mmol).
-
Add toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (0.206 mL, 2.0 mmol) to the catalyst solution.
-
Add the corresponding trans-β-nitrostyrene (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for the Michael addition involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Catalytic cycle of the enantioselective Michael addition.
Caption: Step-by-step experimental workflow.
Transformation of γ-Nitroketones into Chiral Piperidines
The synthesized chiral γ-nitroketones can be readily converted into valuable heterocyclic structures such as functionalized piperidines. This transformation typically involves a reduction of the nitro group to an amine, followed by reductive amination to form the piperidine ring.
Protocol: Synthesis of a Chiral Piperidine Derivative
Materials:
-
Chiral γ-nitroketone (from the previous step)
-
Raney Nickel (or other suitable reduction catalyst)
-
Methanol
-
Hydrogen gas source
-
Sodium triacetoxyborohydride (for reductive amination)
-
Acetic acid
Procedure:
-
Nitro Group Reduction:
-
Dissolve the γ-nitroketone (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the nitro group is fully reduced (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Reductive Amination:
-
Dissolve the crude amino ketone in a suitable solvent like dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride in portions and stir the reaction at room temperature until the cyclization is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the resulting piperidine derivative by column chromatography.
-
Caption: Transformation of γ-nitroketones to piperidines.
Application Notes and Protocols: N-Benzylproline in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylproline, a derivative of the amino acid proline, serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its rigid pyrrolidine ring and the presence of the benzyl group offer unique stereochemical control and opportunities for diverse chemical modifications. These characteristics make it a compelling starting material and structural motif in the development of novel therapeutic agents, particularly in the field of virology. This document provides detailed application notes and experimental protocols for the use of N-benzylproline and its derivatives in the synthesis of antiviral compounds, with a specific focus on HIV-1 protease inhibitors.
Application: Synthesis of HIV-1 Protease Inhibitors
A significant application of N-benzylproline derivatives is in the creation of peptidomimetics that inhibit viral proteases. HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. N-benzyl pseudopeptides have emerged as a promising class of HIV-1 protease inhibitors.[1]
Quantitative Data on N-Benzylproline-Derived Antiviral Compounds
The antiviral efficacy of synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the viral enzyme and their half-maximal effective concentration (EC50) in cell-based assays, which measures the concentration required to inhibit viral replication by 50%.
| Compound ID | Compound Name/Structure | Target Virus | Assay Type | IC50 | EC50 | Reference |
| 1 | Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu | HIV-1 | Enzyme Inhibition | 170 nM | - | [1] |
| 1 | Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu | HIV-1 | Cell-based Viral Replication | - | 52 nM | [1] |
| 2 | Hmb-Leu-N(Bzl)-N(CH2-CH-OH)-rPro-Boc | HIV-1 | Enzyme Inhibition | < 1 µM | - | [2] |
Experimental Protocols
General Synthesis of a Pseudo-Symmetric N-Benzyl Hydroxyethylamine Core for HIV-1 Protease Inhibitors
The following protocol is a representative, multi-step synthesis to obtain a core structure common in N-benzyl-containing HIV-1 protease inhibitors. This protocol is adapted from the synthesis of a pseudo-symmetric hydroxyethylamine core and demonstrates the introduction of the N-benzyl group.[3]
Step 1: Boc Protection and Sulfonamide Formation
-
To a solution of (2R,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane in an appropriate solvent, add N-benzylamine.
-
The reaction mixture is stirred at room temperature to facilitate the opening of the epoxide ring.
-
The resulting amino alcohol is then reacted with a substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a base such as triethylamine (Et3N) in a solvent like dichloromethane (CH2Cl2).
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by washing with aqueous solutions to remove impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Boc Deprotection
-
The Boc-protected sulfonamide from the previous step is dissolved in anhydrous CH2Cl2.
-
Trifluoroacetic acid (TFA) is added to the solution at room temperature to remove the Boc protecting group.
-
The reaction is typically complete within an hour. The solvent and excess TFA are removed in vacuo.
-
The residue is co-evaporated with toluene to ensure complete removal of TFA.
-
The resulting amine salt is neutralized with a base like Et3N to yield the free amine, which can be purified by chromatography.
Step 3: Coupling with Heteroaryl Carboxylic Acids
-
The deprotected amine is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A heteroaryl carboxylic acid (e.g., 1H-indole-5-carboxylic acid) is added, followed by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield the N-benzyl hydroxyethylamine-based protease inhibitor.
Antiviral Activity Assay Protocol (General)
The following is a general protocol for determining the antiviral activity of synthesized compounds using a cell-based assay.
-
Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells for HIV) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute the stock solutions with the culture medium to obtain a series of desired concentrations.
-
Infection: Seed the host cells in 96-well plates. After cell attachment, infect the cells with a predetermined titer of the virus.
-
Treatment: Immediately after infection, add the different concentrations of the test compounds to the wells. Include control wells with virus and cells only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (e.g., 4-5 days for HIV).
-
Quantification of Viral Activity: Assess the cytopathic effect (CPE) of the virus. This can be done using various methods, such as the MTT assay, which measures cell viability. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of inhibition of viral replication against the compound concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway: Mechanism of HIV-1 Protease Inhibition
Caption: Mechanism of action of N-benzylproline-based HIV-1 protease inhibitors.
Experimental Workflow: Synthesis of N-Benzylproline-Derived HIV Protease Inhibitors
Caption: General workflow for the synthesis and evaluation of N-benzylproline-derived antiviral compounds.
References
Application Notes and Protocols for Proline-Catalyzed Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting proline-catalyzed Michael addition reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the asymmetric construction of complex molecules vital for drug discovery and development. The protocols outlined herein are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental transformation in organic chemistry. The use of L-proline and its derivatives as organocatalysts for this reaction has revolutionized the field by providing a green, cost-effective, and stereoselective method for the synthesis of chiral compounds. Proline catalysis operates through an enamine-based mechanism, allowing for high levels of stereocontrol in the formation of the final product. These reactions are often characterized by mild reaction conditions and high yields, making them attractive for various applications, including the synthesis of pharmaceutical intermediates.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize quantitative data from representative proline-catalyzed Michael addition reactions, showcasing the influence of various reaction parameters on yield and stereoselectivity.
Table 1: L-Proline Catalyzed Michael Addition of Active Methylene Compounds to α,β-Unsaturated Enones in an Ionic Liquid[1][2]
| Entry | Nucleophile (Donor) | Enone (Acceptor) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2,4-Pentanedione | Methyl vinyl ketone | 5 | 14 | RT | 92 |
| 2 | 2,4-Pentanedione | Benzylideneacetone | 5 | 24 | RT | 85 |
| 3 | 2,4-Pentanedione | Chalcone | 5 | 24 | RT | 95 |
| 4 | Dibenzoylmethane | Methyl vinyl ketone | 5 | 14 | RT | 88 |
| 5 | Dibenzoylmethane | Benzylideneacetone | 5 | 24 | RT | 91 |
| 6 | Dibenzoylmethane | Chalcone | 5 | 24 | RT | 98 |
| 7 | Ethyl acetoacetate | Methyl vinyl ketone | 5 | 14 | RT | 75 |
| 8 | Ethyl acetoacetate | Benzylideneacetone | 5 | 24 | RT | 82 |
Reaction conditions: Ionic liquid [bmim]PF6 as solvent.[1][2]
Table 2: 3-Decyl-β-proline Catalyzed Michael Addition in Water[3][4]
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Temperature | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Valeraldehyde | β-Nitrostyrene | 1.0 | 20 | rt | 95 | 85:15 |
| 2 | Cyclohexanone | β-Nitrostyrene | 1.0 | 24 | rt | 65 | 95:5 |
Reaction conditions: Saturated KCl aqueous solution as the reaction medium.[3][4]
Table 3: Asymmetric Michael Addition of Ketones to Nitroolefins using Proline-Based Catalysts
| Entry | Ketone | Nitroolefin | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline | 30 | EtOH | 24 | 93 | - | 69 |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 10 | Water | - | 99 | 9:1 | 99 (syn) |
| 3 | Acetone | trans-β-Nitrostyrene | L-Proline | 20-30 | MeOH | - | - | - | poor |
DPEN = 1,2-diphenylethylenediamine. The use of thiourea-based organocatalysts can significantly improve enantioselectivity.[5][6][7][8]
Experimental Protocols
The following are detailed methodologies for key proline-catalyzed Michael addition reactions.
Protocol 1: L-Proline Catalyzed Michael Addition of 2,4-Pentanedione to Chalcone in an Ionic Liquid[1]
Materials:
-
L-Proline (5 mol%)
-
Chalcone (1.0 mmol)
-
2,4-Pentanedione (1.5 mmol)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) (1 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing the ionic liquid [bmim]PF6 (1 mL), add L-proline (5 mol%) and chalcone (1.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,4-pentanedione (1.5 mmol) to the reaction mixture.
-
Continue stirring the resulting mixture intensively at room temperature for 24 hours.
-
After the reaction is complete, extract the product from the ionic liquid with several portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: 3-Decyl-β-proline Catalyzed Michael Addition of Valeraldehyde to β-Nitrostyrene in Water[3][4]
Materials:
-
3-Decyl-β-proline (1.0 mg, 0.0039 mmol)
-
β-Nitrostyrene (60 mg, 0.40 mmol)
-
Valeraldehyde (84 μL, 0.80 mmol)
-
Saturated potassium chloride (KCl) aqueous solution (0.75 mL)
-
Ethyl acetate (AcOEt)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Mesitylene (internal standard for NMR)
Procedure:
-
In a round-bottom flask, add β-nitrostyrene (60 mg, 0.40 mmol), 3-decyl-β-proline (1.0 mg, 0.0039 mmol), and valeraldehyde (84 μL, 0.80 mmol) to a saturated KCl aqueous solution (0.75 mL).[3][4]
-
Stir the resulting suspension at room temperature for 20 hours.[3][4]
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 6 mL).
-
Combine the organic layers and wash with brine (2 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The yield and diastereomeric ratio of the product, 2-(2-nitro-1-phenylethyl)pentanal, can be determined by 1H NMR spectroscopy using mesitylene as an internal standard.[3][4]
Visualizations
Catalytic Cycle of Proline-Catalyzed Michael Addition
The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed Michael addition reaction. The reaction proceeds through the formation of an enamine intermediate from the Michael donor and the proline catalyst. This enamine then attacks the Michael acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst.[6][9]
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Experimental Workflow for a Proline-Catalyzed Michael Addition
This diagram outlines the general experimental workflow for setting up and running a proline-catalyzed Michael addition reaction.
Caption: General experimental workflow for Michael addition.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Benzylproline in the Preparation of Compounds for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzylproline and its derivatives in the development of therapeutic agents for neurological disorders. This document details the synthesis, biological evaluation, and mechanistic insights of these compounds, offering researchers the necessary information to explore this promising chemical scaffold.
Introduction
The N-benzylproline scaffold has emerged as a versatile platform for the design of novel compounds targeting a range of neurological disorders. Its rigid pyrrolidine ring and the modifiable benzyl group allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents. These compounds have shown promise as anticonvulsants for epilepsy and as multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's disease. The MTDL approach is particularly relevant for complex diseases, aiming to simultaneously modulate multiple pathological pathways.[1]
I. N-Benzylproline Derivatives as Anticonvulsants
A significant area of investigation for N-benzyl derivatives has been in the treatment of epilepsy. N-benzyl-2-acetamidopropionamide derivatives, structurally related to N-benzylproline, have demonstrated potent anticonvulsant activity.
Quantitative Data Summary: Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity of representative N-benzyl-2-acetamidopropionamide derivatives in the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| (R)-18 | Mouse | Intraperitoneal (i.p.) | 4.5 | 6.0 | [2] |
| (S)-18 | Mouse | Intraperitoneal (i.p.) | >100 | - | [2] |
| 18 (racemic) | Mouse | Intraperitoneal (i.p.) | 8.3 | - | [2] |
| 18 (racemic) | Rat | Oral (p.o.) | 3.9 | >130 | [2] |
| 19 | Mouse | Intraperitoneal (i.p.) | 17.3 | - | [2] |
| 19 | Rat | Oral (p.o.) | 19 | - | [2] |
| Phenytoin (Control) | Mouse | Intraperitoneal (i.p.) | 6.5 | - | [2] |
| Phenytoin (Control) | Rat | Oral (p.o.) | 23 | - | [2] |
*ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. *TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. *Compound 18: N-benzyl-2-acetamido-3-methoxypropionamide *Compound 19: N-benzyl-2-acetamido-3-ethoxypropionamide
Experimental Protocols
This protocol describes a general synthesis route for (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a clinically approved anticonvulsant.
Materials:
-
(2R)-2-Amino-N-benzyl-3-methoxypropanamide
-
Triethylamine
-
Cyclohexane
-
Ethyl acetate
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Dissolve (2R)-2-Amino-N-benzyl-3-methoxypropanamide (60.0 g) and triethylamine (7.29 g) in cyclohexane (600 ml).
-
To this solution, add ethyl acetate (540 ml).
-
Slowly add acetic anhydride (35.29 g) over 15-20 minutes, maintaining the temperature at 25-30°C.
-
Raise the temperature of the reaction mixture to 35-40°C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to 0-5°C over 1 hour and maintain for 1.5 hours.
-
Filter the resulting solid at 0-5°C and wash with a cooled 1:1 mixture of ethyl acetate:cyclohexane (2 x 120 ml).
-
Take the wet solid in diethyl ether (612 ml) and stir for 6 hours at 20-25°C.
-
Filter the product, (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, wash with diethyl ether, and dry at 50-55°C until a constant weight is achieved.[1]
This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES test in mice.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride) (optional)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least 3 days before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.
-
Drug Administration:
-
Divide the animals into groups (vehicle control, positive control, and test compound groups with varying doses).
-
Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).
-
The test is conducted at the time of peak effect of the compound, which should be determined in preliminary studies.
-
-
MES Induction:
-
At the predetermined time after drug administration, gently restrain the mouse.
-
Apply a drop of saline to the corneal electrodes and to the animal's eyes to ensure good electrical contact and prevent eye damage. A topical anesthetic can be applied a few minutes prior.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the different phases of seizure, paying close attention to the tonic hindlimb extension.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has conferred protection.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose of the test compound.
-
Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
-
Experimental Workflow
II. N-Benzylproline Derivatives for Alzheimer's Disease
N-benzylproline and related N-benzylpiperidine scaffolds are being explored as multi-target-directed ligands for Alzheimer's disease. This approach aims to simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and potentially modulate other pathological processes such as amyloid-β aggregation and oxidative stress.
Quantitative Data Summary: Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity of representative N-benzylpiperidine derivatives against AChE and BuChE.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| d5 | HDAC | 0.17 | [2] |
| AChE | 6.89 | [2] | |
| d10 | HDAC | 0.45 | [2] |
| AChE | 3.22 | [2] | |
| 8l | BuChE | 19.5 | [3] |
| 8r | BuChE | 6.7 | [3] |
| 8v | BuChE | 6.3 | [3] |
| Donepezil (Control) | AChE | - | - |
| Rivastigmine (Control) | BuChE | - | - |
*IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This colorimetric assay is widely used to screen for cholinesterase inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil for AChE, Rivastigmine for BuChE)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
Phosphate buffer (to make up the final volume)
-
DTNB solution
-
Test compound solution at various concentrations (or buffer for control)
-
AChE or BChE solution
-
-
Include the following controls:
-
Blank: All reagents except the enzyme.
-
Negative Control (100% activity): All reagents with the solvent used for the test compounds.
-
Positive Control: All reagents with a known inhibitor.
-
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Hydrogen peroxide (H₂O₂)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium to a final concentration known to induce significant cell death (this concentration should be optimized in preliminary experiments, e.g., 100-200 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
A higher percentage of viability in the presence of the test compound and H₂O₂ compared to H₂O₂ alone indicates a neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
N-benzylproline-based compounds for Alzheimer's disease often act as multi-target-directed ligands, influencing several key pathological pathways.
In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[2] AChE and BuChE are enzymes that degrade ACh in the synaptic cleft.[3] Inhibitors of these enzymes increase the levels of ACh, thereby enhancing cholinergic neurotransmission.
The complexity of Alzheimer's disease pathology, which includes amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), oxidative stress, and neuroinflammation, has led to the development of multi-target-directed ligands. An N-benzylproline-based compound can be designed to interact with multiple targets simultaneously, offering a more holistic therapeutic approach.
Conclusion
N-benzylproline and its derivatives represent a promising and versatile scaffold for the development of novel therapeutics for neurological disorders. Their demonstrated efficacy as anticonvulsants and their potential as multi-target-directed ligands for Alzheimer's disease highlight the importance of further research in this area. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate new N-benzylproline-based compounds with improved therapeutic profiles.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
Protecting Group Strategies for 1-Benzylpyrrolidine-2-carboxylic Acid in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This is particularly true for bifunctional molecules such as 1-benzylpyrrolidine-2-carboxylic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents, including nootropic drugs and enzyme inhibitors. The presence of both a secondary amine and a carboxylic acid necessitates a well-defined protecting group strategy to selectively mask one functionality while the other is being chemically modified.
This document provides detailed application notes and experimental protocols for the protection and deprotection of the carboxylic acid and the secondary amine functionalities of this compound. It also explores orthogonal protection strategies that are crucial for complex multi-step syntheses.
Core Concepts in Protecting Group Strategy
A successful protecting group strategy for this compound hinges on several key principles:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed under mild conditions with high yields, ensuring the integrity of the core molecule.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic steps.
-
Orthogonality: In a multi-step synthesis where both the amine and carboxylic acid need to be manipulated, orthogonal protecting groups are essential. These are groups that can be removed under distinct conditions without affecting each other.[1]
Diagram 1: General Protecting Group Strategy
Caption: A logical workflow for the multi-step synthesis involving this compound.
Protection of the Carboxylic Acid Group
The carboxylic acid moiety is typically protected as an ester to prevent its acidic proton from interfering with basic reagents and to block its nucleophilic character. Common ester protecting groups include methyl, ethyl, and benzyl esters.
Methyl Ester Protection
Methyl esters are readily prepared and are stable to a wide range of reaction conditions.
Table 1: Quantitative Data for Methyl Ester Protection
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Methyl | Thionyl chloride, Methanol | Methanol | - | Reflux | 2-4 | >90 |
| Methyl | Sulfuric acid, Methanol | Methanol | - | Reflux | 11 | 81 |
Experimental Protocol: Methyl Esterification using Sulfuric Acid
This protocol is adapted from the esterification of the closely related N-benzyl-L-proline.[2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Acid Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 11 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as an oil.
Diagram 2: Experimental Workflow for Methyl Esterification
Caption: Step-by-step workflow for the synthesis of the methyl ester.
Protection of the Secondary Amine Group
The secondary amine of this compound can be protected using various carbamates, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the most common choices.
Boc Protection
The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.
Table 2: Quantitative Data for Boc Protection
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| Pyrrolidine derivative | Di-tert-butyl dicarbonate | Methanol | Triethylamine | 30 | Overnight | 82.3 |
Experimental Protocol: Boc Protection
This protocol is based on a general procedure for the Boc protection of related amino esters.[3]
-
Reaction Setup: Dissolve the methyl ester of this compound (1.0 eq) in methanol (10 mL per gram of ester).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-Boc protected product.
Deprotection Strategies
The choice of deprotection method is critical and depends on the protecting group used and the stability of the molecule to the deprotection conditions.
Deprotection of Esters
Methyl esters are typically cleaved by hydrolysis under basic conditions, for instance, using lithium hydroxide (LiOH).[3][4]
Table 3: Quantitative Data for Methyl Ester Deprotection
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Boc-pyrrolidine methyl ester derivative | LiOH | THF/Water | 25 | Overnight | 100 |
Experimental Protocol: Saponification of Methyl Ester
-
Reaction Setup: Dissolve the N-Boc protected methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH 3-4 with a dilute aqueous HCl solution.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.
Deprotection of the N-Benzyl Group
The N-benzyl group can be removed by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] This method is often clean and high-yielding. Acetic acid can be used to facilitate the N-benzyl deprotection.[6]
Table 4: Quantitative Data for N-Benzyl Deprotection
| Starting Material | Catalyst | Solvent | Additive | Temperature (°C) | Time | Yield (%) |
| N-benzyl-pyrrolidine derivative | 10% Pd/C | Methanol | Acetic acid | 25 | Overnight | 100 |
Experimental Protocol: Catalytic Hydrogenolysis of the N-Benzyl Group
-
Reaction Setup: Dissolve the N-benzylpyrrolidine derivative (1.0 eq) in methanol (20 mL per gram of substrate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add 10% palladium on carbon (10-20 wt%) and a drop of acetic acid.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Orthogonal Protection Strategy in a Multi-Step Synthesis
A common synthetic route may involve the protection of the carboxylic acid as a methyl ester, followed by a reaction at the nitrogen, and subsequent deprotection of the ester. For instance, in the synthesis of certain amide derivatives, the carboxylic acid is first protected to allow for selective amide bond formation at the nitrogen.
Diagram 3: Orthogonal Protection in Amide Synthesis
Caption: A workflow illustrating an orthogonal protecting group strategy.
Conclusion
The successful multi-step synthesis of complex molecules derived from this compound is highly dependent on a well-devised protecting group strategy. The choice between esterification for the carboxylic acid and carbamate formation for the amine allows for selective transformations. Furthermore, the principles of orthogonal protection are crucial when sequential modifications of both functional groups are required. The protocols and data presented herein provide a foundational guide for researchers in the strategic planning and execution of syntheses involving this versatile chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in N-benzylproline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yields during the synthesis of N-benzylproline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylproline?
The two most prevalent methods for synthesizing N-benzylproline are:
-
Reductive Amination: This involves the reaction of proline with benzaldehyde in the presence of a reducing agent. An iminium intermediate is formed in situ and then reduced to the final product.[1][2]
-
N-Alkylation: This is a nucleophilic substitution reaction where proline reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[3][4]
Q2: My N-alkylation reaction with benzyl bromide is giving a very low yield. What is the most likely cause?
A common reason for low yield in the N-alkylation of proline is incomplete deprotonation of the proline nitrogen.[5] The secondary amine of proline needs to be deprotonated to become sufficiently nucleophilic to attack the benzyl halide. Using a weak base may not be sufficient to achieve this. Additionally, the presence of water can interfere with the reaction, so using an anhydrous solvent is recommended.[6]
Q3: I am observing multiple spots on my TLC plate after a reductive amination reaction. What could these byproducts be?
In reductive amination, several side reactions can occur, leading to multiple spots on a TLC plate. These byproducts can include:
-
Unreacted starting materials: Proline and benzaldehyde.
-
Benzyl alcohol: Formed from the reduction of benzaldehyde by the reducing agent.
-
Over-alkylation products: Although less common with proline's secondary amine, it's a possibility.
-
Iminium ion intermediate: If the reduction step is incomplete.
Q4: Can the choice of solvent impact the yield of my N-alkylation reaction?
Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO are often recommended for N-alkylation reactions as they can enhance the rate of SN2 reactions and improve the solubility of the reactants.[5][7]
Q5: Is it possible to perform the N-alkylation of proline with benzyl alcohol directly?
Direct N-alkylation with alcohols is possible using a "hydrogen borrowing" strategy with a suitable catalyst, such as a well-defined ruthenium complex.[8] This method is atom-economical and produces water as the only byproduct.[9]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
If you are experiencing low yields in the reductive amination of proline with benzaldehyde, consider the following troubleshooting steps.
Troubleshooting Workflow for Reductive Amination
Caption: A flowchart for troubleshooting low yields in reductive amination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The initial condensation of proline and benzaldehyde to form the iminium intermediate is crucial. This step is often pH-sensitive. For sluggish reactions, consider using additives like molecular sieves or Lewis acids to drive the equilibrium towards imine formation by removing water.[1] |
| Incorrect Choice or Amount of Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride is a mild and selective agent for reductive amination.[10] Ensure the stoichiometry of the reducing agent is correct; an insufficient amount will lead to incomplete reaction. |
| Side Reaction: Reduction of Benzaldehyde | Stronger reducing agents can directly reduce benzaldehyde to benzyl alcohol, competing with the reduction of the iminium intermediate. Use a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride which are more selective for the iminium ion. |
| Suboptimal Reaction Conditions | Temperature and reaction time can significantly impact the yield. Monitor the reaction progress by TLC to determine the optimal reaction time. Some protocols may require initial heating to facilitate imine formation, followed by cooling for the reduction step. |
| Improper Work-up | The work-up procedure is critical for isolating the product. N-benzylproline is an amino acid and its solubility is pH-dependent. Ensure the pH is adjusted correctly during extraction and isolation to maximize recovery. |
Issue 2: Low Yield in N-Alkylation with Benzyl Halide
For low yields in the N-alkylation of proline with a benzyl halide, refer to the following guide.
Troubleshooting Workflow for N-Alkylation
Caption: A flowchart for troubleshooting low yields in N-alkylation reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Proline | The secondary amine of proline needs to be deprotonated. A strong base is often required. Consider using a stronger base like potassium hydroxide or sodium hydride to ensure complete deprotonation.[3][5] |
| Side Reaction: Quaternization | The newly formed N-benzylproline can react with another molecule of benzyl halide to form a quaternary ammonium salt. This is more likely if a large excess of the benzylating agent is used or if the reaction is left for an extended period. Use a slight excess of the benzylating agent and monitor the reaction closely. |
| Poor Solubility of Reactants | Proline and some inorganic bases may have poor solubility in certain organic solvents. Using a polar aprotic solvent like DMF or DMSO can improve the solubility of the reactants and facilitate the reaction.[5] |
| Presence of Water | Water can react with the benzyl halide and can also interfere with the basic conditions. Ensure that the solvent is anhydrous and that the reaction is protected from atmospheric moisture.[6] |
| Suboptimal Temperature | The reaction temperature can influence the rate of reaction. Some protocols suggest gentle heating (e.g., 40 °C) to increase the reaction rate.[3] However, excessively high temperatures can lead to side reactions. |
Experimental Protocols
Protocol 1: N-Alkylation of L-Proline with Benzyl Chloride
This protocol is adapted from a literature procedure.[3][11]
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Isopropanol
-
Chloroform
-
Concentrated hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with concentrated aqueous hydrochloric acid to a pH of 5-6.
-
Add chloroform and stir the mixture overnight.
-
Filter the mixture to remove the resulting precipitate and wash the precipitate with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the solid, wash with acetone, to afford N-benzyl-L-proline as a white solid.
Experimental Workflow for N-Alkylation
Caption: A step-by-step workflow for the N-alkylation of L-proline.
Protocol 2: Reductive Amination of L-Proline with Benzaldehyde
This is a general protocol for reductive amination.
Materials:
-
L-proline
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of L-proline (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in DCE, add sodium triacetoxyborohydride (1.5 eq.).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Reaction Conditions for N-Alkylation of Proline
| Parameter | Condition 1 | Condition 2 | Reference |
| Benzylating Agent | Benzyl chloride | Benzyl bromide | [3] |
| Base | Potassium hydroxide (KOH) | Potassium hydroxide (KOH) | [3] |
| Solvent | Isopropanol | Isopropanol | [3] |
| Temperature | 40 °C | 40 °C | [3] |
| Reaction Time | 6 hours | 8 hours | [3] |
| Reported Yield | 60% | ~90% | [3] |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Common Solvents | Reference |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, tolerates acidic conditions. | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | [10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but produces toxic cyanide byproducts. | Methanol (MeOH), Water | [2] |
| α-Picoline-borane | Mild and efficient, can be used in water or neat. | Methanol (MeOH), Water | [10] |
| Benzylamine-borane | Air-stable complex, effective in protic or aprotic solvents. | Tetrahydrofuran (THF) | [2] |
References
- 1. organicreactions.org [organicreactions.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]
Technical Support Center: Optimization of Benzylproline-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzylproline-catalyzed reactions. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Enantioselectivity (ee)
-
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee) of my product is low. What are the potential causes and solutions?
Answer: Low enantioselectivity is a common issue in asymmetric catalysis. Several factors can influence the stereochemical outcome of a benzylproline-catalyzed reaction. Here are the primary aspects to investigate:
-
Temperature: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in ee.[1]
-
Solution: Lowering the reaction temperature is often the most effective strategy to enhance enantioselectivity. It is recommended to screen temperatures such as 0 °C, -20 °C, or even lower to find the optimal balance between reaction rate and enantiomeric excess.[1]
-
-
Solvent: The solvent plays a critical role in stabilizing the transition state of the reaction. An inappropriate solvent can lead to poor stereocontrol.
-
Solution: A systematic solvent screening is crucial. Common choices for proline-catalyzed reactions include aprotic polar solvents like DMSO, DMF, and acetonitrile, as well as less polar solvents such as dichloromethane (DCM) and toluene.[1] In some cases, solvent mixtures can also provide a beneficial balance of reactivity and selectivity.[1]
-
-
Catalyst Loading: The concentration of the catalyst can impact the formation of the desired chiral pocket and influence the reaction pathway.
-
Solution: While typical catalyst loadings range from 5-20 mol%, it is advisable to perform a catalyst loading optimization study to determine the ideal concentration for your specific substrates.[1]
-
-
2. Low Diastereoselectivity (de)
-
Question: My reaction produces the desired product, but with a low diastereomeric excess (de). How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity can often be addressed by adjusting the reaction temperature.
-
Solution: Similar to improving enantioselectivity, lowering the reaction temperature can enhance diastereoselectivity by favoring the formation of the thermodynamically more stable diastereomer. Additionally, the choice of solvent can influence the transition state geometry and thus the diastereomeric outcome.
-
3. Slow or Incomplete Reaction
-
Question: My reaction is very slow or does not go to completion. What steps can I take to improve the reaction rate and conversion?
Answer: A sluggish reaction can be frustrating. Here are several parameters to consider for optimization:
-
Catalyst Loading: Insufficient catalyst will naturally lead to a slower reaction.
-
Solution: Gradually increase the catalyst loading (e.g., from 10 mol% to 20 mol% or 30 mol%) to see if it improves the reaction rate.
-
-
Temperature: While lower temperatures are better for selectivity, they also slow down the reaction rate.
-
Solution: If the reaction is too slow at low temperatures, a systematic temperature optimization is necessary to find a compromise between an acceptable reaction time and the desired stereoselectivity.
-
-
Concentration: The concentration of your reactants can influence the reaction kinetics.
-
Solution: Try increasing the concentration of the reactants.
-
-
Additives: The presence of co-catalysts or additives can sometimes accelerate the reaction.
-
Solution: For proline-catalyzed reactions, acidic additives can act as proton shuttles, facilitating the formation of the enamine intermediate and subsequent steps in the catalytic cycle.[2]
-
-
4. Formation of Side Products
-
Question: I am observing the formation of significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Side product formation can reduce your yield and complicate purification. Here are some common side reactions in proline-catalyzed systems:
-
Self-Condensation: Aldehydes or ketones can react with themselves, especially at higher temperatures or with prolonged reaction times.[2]
-
Solution: Slowly add the more reactive substrate (e.g., the aldehyde in an aldol reaction) to the reaction mixture to maintain its low concentration.[2]
-
-
Oxazolidinone Formation: The proline catalyst can react with a ketone substrate to form a parasitic oxazolidinone species, which reduces the concentration of the active catalyst.[2]
-
Solution: The addition of a small amount of water can sometimes mitigate the formation of oxazolidinones in proline-catalyzed reactions.[2]
-
-
5. Issues with Catalyst Solubility
-
Question: My benzylproline catalyst is not fully dissolving in the reaction solvent. How does this affect the reaction, and what can I do?
Answer: Incomplete dissolution of the catalyst will lead to a lower effective catalyst concentration and can result in inconsistent reaction outcomes.
-
Solution: The N-benzoyl group in derivatives like N-benzoyl-L-proline generally increases solubility in many organic solvents compared to L-proline.[1] If you are using a benzylproline derivative and still facing solubility issues, you may need to screen a wider range of solvents or consider using a co-solvent system.
-
Data Presentation: Optimization Parameters
The following tables provide typical starting points and ranges for the optimization of key reaction parameters in benzylproline-catalyzed reactions.
Table 1: Solvent Screening Recommendations
| Solvent Class | Examples | General Applicability |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Often good starting points, promoting catalyst solubility and reactivity.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Can be effective, but their impact on stereoselectivity should be carefully evaluated.[1] |
| Aromatic | Toluene | A less polar option that can sometimes offer unique selectivity profiles.[1] |
| Ethers | THF, Dioxane | May be suitable for specific substrate combinations. |
Table 2: Temperature Optimization Strategy
| Temperature Range | Expected Outcome |
| Room Temperature (RT) | A good starting point for initial trials to assess reactivity. |
| 0 °C to -20 °C | Often leads to a significant improvement in enantioselectivity and diastereoselectivity.[1] |
| < -20 °C | May be necessary for highly challenging substrates to achieve high stereoselectivity. |
Table 3: Catalyst Loading Guidelines
| Catalyst Loading (mol%) | Application |
| 5 - 10 | A good initial range for optimization. |
| 10 - 20 | Commonly reported range for achieving good yields and stereoselectivities.[1] |
| > 20 | May be required for less reactive substrates or to accelerate slow reactions. |
Experimental Protocols
1. General Protocol for a Benzylproline-Catalyzed Aldol Reaction
This protocol provides a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using an N-benzyl-L-proline catalyst.
-
Materials:
-
N-Benzyl-L-proline catalyst (e.g., 10-20 mol%)
-
Aldehyde (1.0 equivalent)
-
Ketone (5-10 equivalents)
-
Anhydrous solvent (e.g., DMSO, DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-benzyl-L-proline catalyst.
-
Add the anhydrous solvent and stir until the catalyst is completely dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate cooling bath.[1]
-
Add the ketone to the cooled catalyst solution.
-
Slowly add the aldehyde dropwise to the reaction mixture over 10-15 minutes.[1]
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the enantiomeric excess of the product using chiral HPLC.[3]
-
2. Synthesis of N-Benzyl-L-proline
This protocol describes a representative synthesis of N-benzyl-L-proline from L-proline and benzyl chloride.[4]
-
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
-
-
Procedure:
-
Dissolve L-proline and potassium hydroxide in isopropanol and stir at 40 °C until the solution is clear.[4]
-
Add benzyl chloride to the solution and continue stirring at 40 °C for 6 hours.[4]
-
After the reaction is complete, cool the solution and neutralize it with concentrated aqueous hydrochloric acid to a pH of 5-6.[4]
-
Add chloroform and stir the mixture overnight.[4]
-
Filter to remove any precipitate and wash the precipitate with chloroform.[4]
-
Combine the organic phases and evaporate the solvent under reduced pressure.[4]
-
Treat the residue with acetone to precipitate the crude product.[4]
-
Filter the solid and wash with acetone to yield N-benzyl-L-proline as a white solid.[4]
-
Visualizations
Caption: Catalytic cycle for a benzylproline-catalyzed aldol reaction.
Caption: A logical workflow for troubleshooting benzylproline-catalyzed reactions.
References
Technical Support Center: Chiral HPLC Methods for N-benzylproline Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of N-benzylproline enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating N-benzylproline enantiomers and other proline derivatives?
A1: Polysaccharide-based CSPs are widely used and have shown great success in separating proline derivatives.[1][2] Columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), are frequently employed for this class of compounds.[1][2][3] These columns often provide the necessary selectivity for resolving the enantiomers of N-protected amino acids like N-benzylproline.
Q2: What is a typical starting mobile phase for the chiral separation of N-benzylproline enantiomers?
A2: A common starting mobile phase for the separation of proline derivatives on a polysaccharide-based CSP is a mixture of a non-polar solvent, an alcohol, and an acidic modifier.[1][3] A typical composition would be n-hexane, ethanol (or isopropanol), and a small percentage of trifluoroacetic acid (TFA), for example, in a ratio of 90:10:0.1 (v/v/v).[1] The alcohol percentage and the type of alcohol can be adjusted to optimize the separation.
Q3: Why is an acidic modifier like trifluoroacetic acid (TFA) often added to the mobile phase?
A3: For acidic analytes like N-benzylproline, which has a carboxylic acid group, adding an acidic modifier such as TFA helps to suppress the ionization of this group. This leads to better peak shapes (less tailing) and can improve the resolution between the enantiomers.
Q4: Can temperature be used to optimize the separation of N-benzylproline enantiomers?
A4: Yes, column temperature is an important parameter for optimizing chiral separations. Generally, lower temperatures can increase the differences in interaction energy between the enantiomers and the CSP, potentially leading to better resolution. However, this can also lead to broader peaks and longer retention times. It is recommended to study the effect of temperature in a range, for example, from 10°C to 40°C, to find the optimal balance between resolution and analysis time.
Q5: What should I do if my N-benzylproline sample doesn't have a strong UV chromophore?
A5: If N-benzylproline does not provide a sufficient response with a UV detector, pre-column derivatization can be employed.[2][3][4] Reacting the proline derivative with a fluorescent tagging reagent, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), can introduce a chromophore that allows for highly sensitive fluorescence detection.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral HPLC separation of N-benzylproline enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The chosen chiral stationary phase (CSP) may not be suitable for N-benzylproline.
-
Solution: While polysaccharide-based columns like Chiralpak® AD-H are a good starting point, other CSPs could be screened. Consider columns with different chiral selectors, such as those based on cellulose or other derivatized amylose phases.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of the alcohol (e.g., ethanol or isopropanol) in the mobile phase. For proline derivatives with a carboxyl group, even a 1% change in the alcohol content can dramatically affect resolution.[1] Also, try different alcohols, as this can alter the selectivity.
-
-
Possible Cause: The flow rate is too high.
-
Solution: Reduce the flow rate. A lower flow rate increases the interaction time of the enantiomers with the CSP, which can lead to improved resolution.
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Ensure an appropriate amount of acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to suppress the ionization of the carboxylic acid group of N-benzylproline.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the sample being injected. Prepare a dilution series of your sample to determine the optimal concentration.
-
-
Possible Cause: The column is contaminated or has degraded.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Problem 3: Inconsistent Retention Times
-
Possible Cause: The column is not properly equilibrated.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. A stable baseline is indicative of a well-equilibrated column.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure the solvents are properly mixed. If using a gradient, ensure the pump is functioning correctly.
-
Data Presentation
The following tables summarize typical experimental conditions for the chiral separation of N-protected proline derivatives, which can be used as a starting point for developing a method for N-benzylproline.
Table 1: Chiral HPLC Conditions for N-Protected Proline Derivatives on a Polysaccharide-Based CSP
| Parameter | Method for Boc-proline & Boc-2-methylproline benzyl ester[1] | Method for Derivatized Proline (with NBD-Cl)[3][4] |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | CHIRALPAK®-IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Ethanol / TFA | Ethanol / TFA |
| Composition | Varies (e.g., 90:10:0.1, v/v/v) | 100% Ethanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 30°C | 40°C |
| Detection Wavelength | UV, 220 nm | Fluorescence, 464 nm |
Table 2: Example Retention Data for Derivatized Proline Enantiomers
| Enantiomer | Retention Time (min)[3][4] |
| D-Proline (derivatized) | 6.72 |
| L-Proline (derivatized) | 9.22 |
Experimental Protocols & Workflows
General Experimental Protocol for Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralpak® IA.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol (or isopropanol), and trifluoroacetic acid (TFA). A good starting point is a ratio of 90:10:0.1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature, for example, to 25°C.
-
Set the UV detector to an appropriate wavelength for N-benzylproline (e.g., 220 nm).
-
-
Sample Preparation:
-
Dissolve the racemic N-benzylproline standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
If no separation is observed, or the resolution is poor, optimize the mobile phase by:
-
Varying the percentage of the alcohol modifier.
-
Trying a different alcohol (e.g., switching from ethanol to isopropanol).
-
-
Optimize the column temperature to improve resolution and peak shape.
-
Adjust the flow rate to fine-tune the separation.
-
Experimental Workflow Diagram
Caption: A general workflow for developing a chiral HPLC method for N-benzylproline.
References
Technical Support Center: Stereoselectivity in Reactions Catalyzed by N-Benzylproline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-benzylproline derivatives as catalysts in asymmetric synthesis. The focus is on improving stereoselectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity (ee) low when using an N-benzylproline-derived catalyst?
A1: Low enantioselectivity can stem from several factors. Key areas to investigate include:
-
Suboptimal Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in ee. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) often significantly improves enantioselectivity.[1]
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state of the reaction. A solvent screen is highly recommended. Aprotic polar solvents like DMSO and DMF, or less polar options like dichloromethane (DCM), can be effective depending on the specific substrates.[1]
-
Presence of Impurities: Trace amounts of water, acids, or bases can interfere with the catalytic cycle. Ensure all reactants and solvents are pure and anhydrous, and that glassware is thoroughly dried.[1]
-
Incorrect Stoichiometry: The relative concentrations of the reactants and catalyst can influence the reaction pathway. It is advisable to optimize the catalyst loading (typically 5-20 mol%).[1]
Q2: How does the N-benzyl group influence the stereoselectivity compared to other N-substituents?
A2: The N-substituent on the proline core is critical for fine-tuning the catalyst's steric and electronic properties.[1][2]
-
Steric Hindrance: The bulky benzyl group helps to create a more defined chiral pocket around the catalyst's active site. This steric hindrance can favor the approach of reactants from a specific face, leading to higher enantioselectivity.
-
Electronic Effects: The benzyl group is generally considered electronically neutral compared to the electron-withdrawing benzoyl group. This can influence the nucleophilicity of the enamine intermediate and the acidity of the carboxylic acid proton, thereby affecting the reaction rate and stereochemical outcome.[1][2]
Q3: Can the N-benzylproline catalyst itself racemize during the reaction?
A3: While L-proline can be susceptible to racemization under harsh acidic or basic conditions, particularly at elevated temperatures, N-acylated derivatives like N-benzylproline are generally more robust. Under typical organocatalytic conditions, racemization of the catalyst's chiral center is not a common issue. However, it is still advisable to avoid prolonged exposure to strong acids or bases and high temperatures to ensure the catalyst's enantiomeric integrity.
Q4: I am observing significant side product formation. What are the common side reactions?
A4: In aldol reactions, self-aldol condensation of the ketone or aldehyde reactants can be a competitive side reaction, especially with prolonged reaction times or at higher temperatures. For Michael additions, polymerization of the Michael acceptor can sometimes occur. Careful monitoring of the reaction progress by TLC or GC/MS and optimizing reaction time and temperature can help to minimize these side reactions.
Q5: Is it possible to recover and reuse N-benzylproline catalysts?
A5: The solubility of N-benzylproline derivatives in many organic solvents can make recovery and reuse challenging. However, strategies such as immobilization on solid supports (e.g., polymers or silica gel) can facilitate catalyst recovery and recycling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Temperature: Reaction temperature is too high. | - Lower the reaction temperature (e.g., 0 °C, -20 °C, -40 °C).- Perform a temperature optimization study to find the best balance between reaction rate and ee.[1] |
| 2. Inappropriate Solvent: The solvent is not effectively stabilizing the desired transition state. | - Screen a range of anhydrous solvents (e.g., DMSO, DMF, CH3CN, DCM, Toluene).- Consider using a mixture of solvents.[1] | |
| 3. Presence of Water/Impurities: Trace water or other impurities are interfering with the catalyst. | - Use freshly distilled, anhydrous solvents.- Purify all reactants before use.- Ensure all glassware is flame-dried or oven-dried before use.[1] | |
| 4. Incorrect Catalyst Loading: The catalyst concentration is not optimal. | - Vary the catalyst loading (e.g., 5, 10, 15, 20 mol%) to find the optimal concentration.[1] | |
| Low Reaction Yield | 1. Poor Catalyst Activity: The catalyst may not be suitable for the specific substrates or reaction type. | - Consider using a co-catalyst or additive (e.g., a weak acid) to enhance catalyst turnover.- If applicable, try a different N-benzylproline derivative (e.g., an amide or a more complex derivative). |
| 2. Low Reactivity of Substrates: One or both of the reactants may be sterically hindered or electronically deactivated. | - Increase the reaction temperature, but be mindful of the potential impact on enantioselectivity.- Increase the concentration of the more reactive substrate.- Allow for a longer reaction time. | |
| 3. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessively high temperatures or prolonged reaction times. | |
| Product Racemization | 1. Harsh Workup Conditions: Exposure to strong acids or bases during extraction can cause epimerization. | - Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.- Minimize the time the product is in contact with acidic or basic solutions.[1] |
| 2. High Temperatures During Purification: Prolonged heating can lead to racemization. | - Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.- For highly sensitive products, consider non-thermal methods of solvent removal.[1] | |
| 3. Acidic Silica Gel: Standard silica gel can be acidic and may cause racemization during column chromatography. | - Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use.- Consider using a different stationary phase for purification. |
Data Presentation
The following tables provide illustrative data for reactions catalyzed by proline and its derivatives. Note that direct comparative data for N-benzylproline under various conditions is limited in the literature; therefore, data for L-proline and the closely related N-benzoyl-L-proline are included for comparison.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction *
| Solvent | Time (h) | Yield (%) | ee (%) |
| DMSO | 4 | 68 | 76 |
| DMF | 24 | 55 | 70 |
| Acetonitrile | 48 | 45 | 65 |
| THF | 72 | 30 | 50 |
| Chloroform | 72 | 25 | 40 |
*Data is illustrative and based on typical results for L-proline catalyzed aldol reactions of p-nitrobenzaldehyde and acetone at 25°C.
Table 2: Effect of Temperature on a Proline-Catalyzed Aldol Reaction in DMSO *
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 25 | 4 | 68 | 76 |
| 0 | 24 | 75 | 85 |
| -10 | 48 | 70 | 92 |
| -20 | 96 | 65 | >95 |
*Data is illustrative and based on typical results for L-proline catalyzed aldol reactions of p-nitrobenzaldehyde and acetone.
Table 3: Performance of a Protonated N'-benzyl-N'-prolyl proline hydrazide Catalyst in an Aldol Reaction *
| Aldehyde | Ketone | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 95 | 98 |
| 4-Chlorobenzaldehyde | Acetone | 92 | 96 |
| Benzaldehyde | Acetone | 85 | 92 |
| 4-Nitrobenzaldehyde | Cyclohexanone | 98 | >99 |
*This data highlights the high stereoselectivity achievable with more complex N-benzylproline derivatives.[3]
Experimental Protocols
The following are general methodologies for key experiments. These should be optimized for specific substrates and catalysts.
Protocol 1: General Procedure for an N-Substituted Proline-Catalyzed Asymmetric Aldol Reaction [2]
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Reaction Setup: To a stirred solution of the N-benzylproline derivative catalyst (e.g., 10-20 mol%) in the chosen anhydrous solvent, add the aldehyde (1.0 equivalent).
-
Addition of Reactants: Add the ketone (typically 5-10 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Screening Solvents and Temperatures
-
Setup: Prepare a parallel set of reactions in small vials, each containing a stir bar.
-
Catalyst and Reactant Addition: To each vial, add the N-benzylproline derivative catalyst, the aldehyde, and the ketone following the stoichiometry outlined in Protocol 1.
-
Solvent Addition: Add a different anhydrous solvent to each vial.
-
Temperature Control: Place the sets of vials in different temperature baths (e.g., room temperature, 0 °C, -20 °C).
-
Monitoring and Analysis: Monitor each reaction by TLC. Once the reactions are complete, work up each vial's contents and analyze the crude product by chiral HPLC or GC to determine the yield and enantioselectivity for each set of conditions.
Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for an N-benzylproline catalyzed aldol reaction.
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for screening and optimizing reaction conditions.
Troubleshooting Logic for Low Enantioselectivity
Caption: A logical flowchart for troubleshooting low enantiomeric excess (ee).
References
- 1. benchchem.com [benchchem.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the synthesis of proline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in the synthesis of proline derivatives.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of proline derivatives, focusing on N-protection, esterification, and side-chain functionalization of hydroxyproline.
N-Protection of Proline (e.g., Boc Protection)
Problem: Low yield of N-Boc-L-proline and formation of side products.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the L-proline is fully dissolved before adding the Boc-anhydride. An increase in reaction time or temperature may be necessary, but monitor for potential side reactions.
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Solution: Triethylamine (TEA) is commonly used. Ensure the correct stoichiometry is used to neutralize the proline and facilitate the reaction. Some protocols suggest using 1,1,3,3-tetramethylguanidine as an alternative base.[1]
-
-
Hydrolysis of Boc-Anhydride: Boc-anhydride can be hydrolyzed by water present in the solvent or on the glassware.
-
Solution: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried before use.
-
-
Formation of N-Formyl-proline during Deprotection: When removing the Boc group with formic acid, the formation of an N-formyl side product can occur.[2]
-
Solution: A cleaner deprotection can be achieved using concentrated HCl in a mixture of methanol and dichloromethane.[2] Alternatively, 4M HCl in dioxane is also a common and effective reagent for Boc deprotection.
-
Caption: Troubleshooting workflow for N-Boc protection of proline.
Esterification of Proline (e.g., Methyl Ester)
Problem: Low yield of proline methyl ester and/or formation of side products.
Possible Causes and Solutions:
-
Use of HCl Gas Catalyst: While common in Fischer esterification, using HCl as a catalyst with proline can lead to the formation of an ammonium salt with the secondary amine in the pyrrolidine ring, which can complicate the reaction and purification.[3]
-
Solution: A widely used and effective method is the reaction of proline with thionyl chloride (SOCl₂) in anhydrous methanol. This in situ generates the acid catalyst and acyl chloride, driving the reaction to completion.[3]
-
-
Presence of Water: Water will prevent the esterification equilibrium from shifting towards the product.
-
Solution: Use anhydrous methanol and ensure all glassware is dry. If generating HCl gas, ensure it is passed through a drying agent.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Refluxing for an adequate amount of time is necessary. Monitor the reaction by TLC. For the SOCl₂/methanol method, stirring for over 12 hours at room temperature can give quantitative yields.[3]
-
-
Racemization: While less common for proline itself during esterification, harsh conditions can potentially lead to some degree of racemization.
-
Solution: Using milder methods like the SOCl₂/methanol approach at room temperature can minimize this risk. Biocatalytic methods have also been shown to be racemization-free.
-
Caption: Troubleshooting workflow for proline esterification.
Side-Chain Functionalization of Hydroxyproline
Problem: Formation of elimination byproducts instead of the desired substitution product during functionalization of the hydroxyl group (e.g., Mitsunobu reaction).
Possible Causes and Solutions:
-
Steric Hindrance: The nucleophile or the proline derivative may be sterically hindered, favoring elimination over substitution.
-
Solution: For bulky nucleophiles, it may be necessary to use less hindered proline derivatives or explore alternative coupling strategies. In some cases, using a low-load resin for solid-phase synthesis can improve yields.
-
-
Choice of Reagents in Mitsunobu Reaction: The specific phosphine and azodicarboxylate can influence the outcome.
-
Solution: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are commonly used. Optimization of these reagents may be required for challenging substrates.
-
-
Reaction Conditions: Temperature and solvent can play a role in the substitution vs. elimination pathways.
-
Solution: The Mitsunobu reaction is typically carried out at low temperatures (e.g., 0 °C) and gradually warmed to room temperature. Running the reaction at elevated temperatures can increase the likelihood of elimination. THF is a common solvent.
-
-
Protecting Groups: The choice of protecting groups on the amine and carboxyl functionalities can influence the reactivity of the hydroxyl group.
-
Solution: The Boc protecting group is commonly used for the amine. The choice of ester for the carboxylic acid can also be a factor.
-
Caption: Factors influencing substitution vs. elimination.
II. Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of proline derivatives and why is it a concern?
A1: Racemization is the conversion of a single enantiomer (e.g., L-proline) into an equal mixture of both enantiomers (L- and D-proline). In the synthesis of peptides and chiral drugs, the precise stereochemistry of each component is crucial for its biological activity. The presence of the wrong enantiomer can lead to inactive or even harmful products. While proline itself is relatively resistant to racemization at its α-carbon due to its cyclic structure, adjacent amino acids in a peptide chain can be susceptible to racemization during coupling reactions.
Q2: What is diketopiperazine (DKP) formation and when is it most likely to occur?
A2: Diketopiperazine formation is an intramolecular side reaction that can occur during peptide synthesis, particularly after the coupling of the second amino acid. The free N-terminal amine of the dipeptide attacks the ester linkage to the solid support, cleaving the dipeptide from the resin and forming a cyclic dipeptide. This side reaction is especially prevalent when proline is the first or second amino acid in the sequence.
Q3: How can I minimize diketopiperazine formation when proline is at the N-terminus of a dipeptide on a solid support?
A3: Several strategies can be employed:
-
Use of 2-chlorotrityl chloride resin: This resin is sterically hindered, which disfavors the intramolecular cyclization reaction.
-
In situ neutralization protocols: In Boc-based solid-phase peptide synthesis (SPPS), combining the neutralization and coupling steps minimizes the time the terminal amine is free, thus reducing the chance of DKP formation.
-
Dipeptide coupling: Instead of coupling single amino acids, a pre-formed dipeptide can be coupled to the resin, bypassing the problematic dipeptide-resin intermediate.
Q4: What are the common byproducts in a Mitsunobu reaction when functionalizing hydroxyproline?
A4: The main side products are triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These are generally removed by chromatography. A more problematic side reaction is the formation of an elimination product (a dehydroproline derivative) instead of the desired substitution product, especially with hindered substrates or at elevated temperatures.
III. Data Presentation
Table 1: Comparison of Methyl Ester Yields for Amino Acids Using Different Esterification Methods
| Entry | Amino Acid | Method | Reaction Time (h) | Yield (%) | Reference |
| 1 | L-Proline | TMSCl/MeOH | 12 | 96 | [4] |
| 2 | L-Proline | SOCl₂/MeOH | 12+ | Quantitative | [3] |
| 3 | L-Alanine | TMSCl/MeOH | 12 | 98 | [4] |
| 4 | L-Phenylalanine | TMSCl/MeOH | 12 | 97 | [4] |
| 5 | L-Leucine | SOCl₂/MeOH | - | 100 | [4] |
| 6 | L-Valine | SOCl₂/MeOH | - | 99 | [4] |
Yields refer to the isolated hydrochloride salts.
Table 2: Yield of N-Boc-Amino Acids Using Boc-Anhydride
| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Proline | Triethylamine | Dichloromethane | 2.5 | - | [5] |
| L-Proline | 1,1,3,3-Tetramethylguanidine | DMSO | 3 | 83-90 | [1] |
| L-Alanine | 1,1,3,3-Tetramethylguanidine | DMSO | 40 | 79 | [1] |
| L-Aspartic Acid | 1,1,3,3-Tetramethylguanidine (2 eq.) | DMSO | 18 | 89 | [1] |
Table 3: Outcome of Mitsunobu Reaction on Protected Hydroxyproline Derivatives
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| Boc-(2S,4R)-Hyp-OMe | 4-Nitrobenzoic Acid | Inverted (4S) Ester | - | [6] |
| Boc-(2S,4S)-Hyp-OMe | Perfluoro-tert-butanol | (4R)-O-perfluoro-tert-butyl | - | [6] |
| Boc-(2S,4R)-Hyp-OMe | Perfluoro-tert-butanol | (4S)-O-perfluoro-tert-butyl | 62 | [6] |
IV. Experimental Protocols
Synthesis of N-Boc-L-proline
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
L-proline (1.00 mole, 115 g)
-
Dimethyl sulfoxide (DMSO) (500 mL)
-
1,1,3,3-Tetramethylguanidine (1.00 mole, 115 g)
-
tert-Butyl phenyl carbonate (1.10 moles, 214 g)
-
Diethyl ether
-
10% Sulfuric acid
-
Ethyl acetate
-
Petroleum ether (40-60°C)
-
Magnesium sulfate
Procedure:
-
In a 1-L Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, add L-proline and DMSO.
-
To the stirred suspension, add 1,1,3,3-tetramethylguanidine and tert-butyl phenyl carbonate simultaneously over 5 minutes. The proline will dissolve in an exothermic reaction.
-
Stir the clear reaction mixture for 3 hours at room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2.2 L) and diethyl ether (1.8 L).
-
Separate the aqueous layer and wash it again with diethyl ether (500 mL).
-
Acidify the aqueous layer to pH 3.0 with 10% sulfuric acid. This may cause the product to partially crystallize.
-
Extract the acidic solution (including any solid) with three 600-mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts and wash with three 25-mL portions of water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator at a bath temperature not exceeding 40°C.
-
Recrystallize the crude product from hot ethyl acetate and petroleum ether to yield N-Boc-L-proline as a white solid (typical yield: 83-90%).
Synthesis of L-Proline Methyl Ester Hydrochloride via Thionyl Chloride Method
This protocol is based on commonly cited methods for amino acid esterification.[3]
Materials:
-
L-proline
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried.
-
To the flask, add anhydrous methanol.
-
Cool the methanol in an ice bath (0°C).
-
Slowly and carefully add thionyl chloride dropwise to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, add L-proline to the solution.
-
Remove the ice bath and allow the mixture to stir at room temperature. For a quantitative yield, the reaction can be stirred for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the crude L-proline methyl ester hydrochloride. It can be triturated with diethyl ether to induce solidification and washed with ether to remove impurities.
-
Dry the white solid product under vacuum.
Mitsunobu Reaction for the Inversion of Hydroxyproline Stereochemistry
This protocol describes a general procedure for the Mitsunobu reaction on a protected hydroxyproline derivative.[6]
Materials:
-
Boc-(2S,4R)-4-hydroxyproline methyl ester
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 eq.) and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triphenylphosphine (1.5 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product with inverted stereochemistry at the 4-position.
References
Scalable synthesis of 1-Benzylpyrrolidine-2-carboxylic acid for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1-Benzylpyrrolidine-2-carboxylic acid. It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and comparative data to facilitate the transition from laboratory-scale experiments to industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the direct N-alkylation of L-proline with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the critical parameters to control for a successful and scalable synthesis?
A2: Key parameters to monitor and control include reaction temperature, pH, reagent addition rate, and mixing efficiency. Precise control over these variables is crucial for maximizing yield, minimizing impurities, and ensuring batch-to-batch consistency.
Q3: What are the common impurities encountered in this synthesis, and how can they be minimized?
A3: Common impurities include unreacted L-proline, benzyl alcohol (from the hydrolysis of benzyl halide), and over-alkylated products. Minimizing these impurities can be achieved by optimizing the stoichiometry of reactants, controlling the reaction temperature, and ensuring efficient purification. Impurity profiling using techniques like HPLC and LC-MS/MS is essential for quality control in industrial production.[1]
Q4: Is it possible to use benzyl alcohol directly for the N-benzylation of L-proline on an industrial scale?
A4: Yes, direct N-alkylation using benzyl alcohol is a greener alternative to using benzyl halides.[2] This method, often employing a catalyst, avoids the use of hazardous alkylating agents and produces water as the primary byproduct.[2]
Q5: What are the recommended purification methods for industrial-scale production?
A5: For large-scale production, crystallization is the preferred method of purification.[3][4] This involves dissolving the crude product in a suitable solvent system and then inducing crystallization by cooling or adding an anti-solvent. This method is effective for removing most impurities and isolating a high-purity product.
Comparative Synthesis Data
The following tables summarize quantitative data for different methods of synthesizing this compound, providing a basis for comparison and process selection.
Table 1: Comparison of N-Alkylation Methods with Benzyl Halides
| Parameter | Method 1 | Method 2 |
| Starting Materials | L-proline, Benzyl bromide, Potassium hydroxide | L-proline, Benzyl chloride, Potassium hydroxide |
| Solvent | Isopropyl alcohol | Isopropyl alcohol |
| Temperature | 40°C | 40°C |
| Reaction Time | Not Specified | 6 hours |
| Yield | ~90% | 60% |
| Purification | Recrystallization in acetone | Precipitation with acetone |
| Reference | [5] | [5] |
Experimental Protocols
Method 1: Scalable Synthesis via N-Alkylation with Benzyl Chloride
This protocol is adapted for a larger scale synthesis in a jacketed reactor.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Isopropyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with L-proline and isopropyl alcohol.
-
Base Addition: While stirring, add potassium hydroxide to the reactor. Heat the mixture to 40°C and stir until all solids have dissolved.[5]
-
Benzyl Chloride Addition: Slowly add benzyl chloride to the reaction mixture via the addition funnel, maintaining the temperature at 40°C.[5] The addition should be controlled to manage any potential exotherm.
-
Reaction: Continue to stir the mixture at 40°C for 6 hours.[5] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Neutralization: Upon completion, cool the reaction mixture and neutralize to a pH of 5-6 with concentrated hydrochloric acid.[5]
-
Extraction: Add chloroform to the neutralized mixture and stir overnight.[5]
-
Isolation of Crude Product: Filter the resulting precipitate and wash it with chloroform.[5] Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purification: Treat the resulting residue with acetone to precipitate the crude product. Filter the solid and wash with acetone.[5]
-
Drying: Dry the purified this compound in a vacuum oven until a constant weight is achieved.
Troubleshooting Guide
dot
Caption: Troubleshooting guide for scalable synthesis.
Q: My reaction is showing low yield. What are the potential causes and solutions?
A: Low yields in the scalable synthesis of this compound can stem from several factors:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, suboptimal temperature, or improper stoichiometry of reactants.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. Ensure accurate measurement and charging of all reactants.
-
-
Side Reactions:
-
Cause: Poor temperature control can lead to increased formation of byproducts. Over-alkylation of the proline nitrogen is a potential side reaction if an excess of benzyl halide is used or if local "hot spots" occur in the reactor.
-
Solution: Implement robust temperature control, for instance, by using a jacketed reactor with efficient heat transfer. Ensure slow, controlled addition of the benzyl halide to the reaction mixture to prevent temperature spikes. Optimize the molar ratio of benzyl halide to L-proline.
-
-
Product Loss During Workup:
-
Cause: The product has some solubility in both aqueous and organic phases. Improper pH adjustment during neutralization or inefficient extraction can lead to significant product loss.
-
Solution: Carefully control the pH during the neutralization step. Optimize the extraction process by performing multiple extractions with an appropriate solvent.
-
Q: The purity of my final product is not meeting specifications. What should I investigate?
A: Purity issues often arise from residual starting materials or the formation of byproducts:
-
Residual Starting Materials:
-
Cause: Incomplete reaction (as discussed above).
-
Solution: Ensure the reaction has gone to completion before initiating the workup. If starting materials persist, an optimization of the reaction conditions is necessary.
-
-
Byproduct Formation:
-
Cause: Besides over-alkylation, impurities in the starting materials or solvents can lead to the formation of unexpected byproducts.
-
Solution: Use high-purity starting materials and solvents. Characterize any significant impurities to understand their origin and adjust the process accordingly. An enhanced purification protocol, such as recrystallization from a different solvent system, may be required.
-
Q: I am facing difficulties during the crystallization of the final product. What can I do?
A: Crystallization is a critical step for achieving high purity on a large scale. Common issues include:
-
Product Oiling Out:
-
Cause: The product separates as a liquid instead of a solid. This can be due to the presence of impurities or an inappropriate solvent system.
-
Solution: Ensure the crude product is sufficiently pure before attempting crystallization. Screen for a more suitable solvent or solvent mixture. A slower cooling rate or the addition of seed crystals can also promote proper crystallization.
-
-
Poor Crystal Form and Filtration:
-
Cause: The formation of very fine needles or amorphous solid can lead to slow filtration and difficulty in washing the product effectively.
-
Solution: Optimize the crystallization conditions. This includes the choice of solvent, the cooling profile, and the agitation rate. A controlled, slow crystallization process generally yields larger, more easily filterable crystals.
-
Experimental Workflow Visualization
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dissolution [label="Dissolve L-proline and base\nin solvent in reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Heat to 40°C", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Slowly add Benzyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Maintain at 40°C for 6h\n(Monitor progress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralization [label="Cool and Neutralize (pH 5-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract with Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporation [label="Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Crystallize from Acetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filter and Wash Product", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Dry under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> dissolution; dissolution -> heating; heating -> addition; addition -> reaction; reaction -> neutralization; neutralization -> extraction; extraction -> evaporation; evaporation -> crystallization; crystallization -> filtration; filtration -> drying; drying -> end; }
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
Effective workup and purification procedures for reactions involving N-benzylproline
Welcome to the technical support center for N-benzylproline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively conducting and purifying reactions involving N-benzylproline.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of N-benzyl-L-proline?
The synthesis of N-benzyl-L-proline is commonly achieved through the reaction of L-proline with benzyl chloride. A typical procedure involves dissolving L-proline and a base, such as potassium hydroxide, in a solvent like isopropanol. The mixture is heated, and then benzyl chloride is added. The reaction is continued at an elevated temperature for several hours.[1][2]
Q2: My N-benzylproline synthesis resulted in a low yield. What are the potential causes and solutions?
Low yields in the N-benzylation of proline can arise from several factors. Incomplete deprotonation of the proline nitrogen can be a primary cause. Ensuring a sufficiently strong base and adequate reaction time is crucial. Another potential issue is the solubility of the reactants; using a polar apathetic solvent like DMF or DMSO can improve solubility.[3] Side reactions, such as the formation of dibenzylated products, can also reduce the yield of the desired mono-benzylated product.[3] Careful control of stoichiometry and reaction conditions is therefore important.
Q3: What is the best way to monitor the progress of a reaction involving N-benzylproline?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of N-benzylproline reactions.[4] A suitable solvent system, such as dichloromethane:methanol (9:1), can be used to separate the starting materials from the product.[1][2] High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction progress.[4]
Q4: What are the common challenges encountered during the workup of N-benzylproline reactions?
A primary challenge during the workup is the potential for racemization, especially if harsh pH conditions are used.[4] It is advisable to use buffered aqueous solutions, like saturated ammonium chloride, for quenching the reaction to avoid epimerization.[4] Another common issue is the formation of emulsions during extraction, which can complicate phase separation. If your product appears to be missing after workup, it's possible it is soluble in the aqueous layer, so this should be checked before being discarded.[5]
Q5: How can I effectively remove the N-benzyl protecting group from N-benzylproline?
The most common method for N-debenzylation is catalytic hydrogenolysis using a palladium catalyst, such as Pd/C or Pd(OH)2, under a hydrogen atmosphere.[6][7][8] This is typically performed in solvents like methanol, ethanol, or ethyl acetate.[8] For substrates sensitive to hydrogenation, alternative methods like oxidative cleavage or Birch reduction can be considered.[6] It's important to note that in some cases, catalytic hydrogenation may be sluggish or ineffective, and elevated pressure or alternative catalysts might be necessary.[6]
Troubleshooting Guides
Problem: Low Yield in N-Benzylation of Proline
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base or increase the stoichiometry of the base. Ensure the base is fully dissolved before adding the benzylating agent.[3] |
| Poor Reactant Solubility | Utilize a polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved.[3][9] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side products. A temperature optimization study may be necessary.[4] |
| Impure Reagents or Solvents | Use freshly distilled and anhydrous solvents. Ensure all reactants are of high purity.[4] |
Problem: Difficulty in Purifying N-Benzylproline
| Potential Cause | Recommended Solution |
| Co-elution with Starting Materials/Byproducts | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is ineffective. |
| Product is Water-Soluble | If the product is lost during aqueous workup, check the aqueous layer for your compound.[5] Extraction with a more polar organic solvent or continuous extraction may be required. |
| Racemization During Purification | Avoid harsh pH conditions during workup and chromatography.[4] If using silica gel, consider neutralizing it if the product is sensitive.[4] Minimize exposure to high temperatures during solvent removal.[4] |
| Residual Benzyl Chloride | If excess benzyl chloride is present, it can be removed by a careful aqueous workup with a dilute base, such as sodium bicarbonate solution, before chromatography.[10] |
Problem: Incomplete N-Debenzylation
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Ensure the substrate and solvent are free from impurities that can poison the palladium catalyst, such as sulfur-containing compounds.[11] Amines themselves can act as mild catalyst poisons; running the reaction in an acidified solution can mitigate this.[7] |
| Inactive Catalyst | Use a fresh batch of catalyst. If the catalyst is old, it may need to be "pre-reduced" before adding the substrate.[7] |
| Insufficient Hydrogen Pressure | While balloon pressure is often sufficient, some substrates may require higher hydrogen pressure for the reaction to proceed.[6][7] |
| Alternative Protecting Group Strategy | If hydrogenolysis is consistently unsuccessful, consider alternative deprotection methods such as using strong Lewis acids or oxidative cleavage, being mindful of other functional groups in the molecule.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-L-proline
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.[1][2]
-
Heating: Stir the mixture at 40°C until the solution becomes clear.[1][2]
-
Addition of Benzyl Chloride: Add benzyl chloride (1.5 eq.) to the reaction mixture.[1][2]
-
Reaction: Continue stirring at 40°C for 6 hours, monitoring the reaction progress by TLC.[1][2]
-
Workup:
-
Purification:
Protocol 2: General Workup Procedure to Minimize Racemization
-
Quenching: Once the reaction is complete as determined by TLC, cool the reaction mixture to 0°C. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate (3x).[4]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature.[4]
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica to the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of N-benzylproline.
Caption: A troubleshooting decision tree for common issues in N-benzylproline reactions.
References
- 1. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]
- 2. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
Stability assessment of 1-Benzylpyrrolidine-2-carboxylic acid under various reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-Benzylpyrrolidine-2-carboxylic acid under various reaction conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: this compound possesses three key structural features that can influence its stability:
-
A Pyrrolidine Ring: This saturated heterocyclic amine is generally stable but can be susceptible to oxidation at the nitrogen atom.
-
A Carboxylic Acid Group: This functional group can undergo decarboxylation under thermal stress or react with other functional groups. Its acidity makes the molecule's solubility and stability pH-dependent.
-
A Benzyl Group: The benzyl group is attached to the nitrogen atom of the pyrrolidine ring. While relatively stable, the benzylic C-N bond can be susceptible to cleavage under certain reductive or oxidative conditions.
Q2: What are the recommended storage conditions for this compound?
A2: Based on information from various suppliers, this compound should be stored at room temperature.[1][2] For long-term storage as a solid, it is recommended to keep it at -20°C for up to three years.[2] If in solution, it should be stored at -80°C for up to six months or at -20°C for one month to prevent degradation.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the stability assessment of this compound.
Issue 1: Unexpected Degradation Under Acidic Conditions
Symptoms:
-
Appearance of new peaks in HPLC analysis.
-
Decrease in the main peak area corresponding to this compound.
-
Changes in the physical appearance of the sample (e.g., color change).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed hydrolysis of the benzylamine moiety: The C-N bond of the benzyl group may be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. | - Control pH: Maintain the pH of the solution within a milder acidic range if the reaction conditions permit. - Lower Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation. - Use of Protective Groups: If the reaction chemistry allows, consider protecting the secondary amine. |
| Degradation of the pyrrolidine ring: Strong acids can potentially promote ring-opening reactions, although this is less common for saturated rings. | - Monitor for specific degradation products: Use techniques like LC-MS to identify the structure of the new peaks, which can provide insight into the degradation pathway.[3] - Alternative Acid Catalysts: Explore the use of milder acid catalysts. |
Issue 2: Instability in Basic Solutions
Symptoms:
-
Formation of precipitates.
-
Loss of the parent compound as observed by an appropriate analytical method.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Base-catalyzed oxidation: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation in the presence of a base and an oxidizing agent (even atmospheric oxygen). | - Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Antioxidants: Consider the addition of a small amount of an antioxidant if it does not interfere with the intended reaction. |
| Salt formation and precipitation: The carboxylic acid will be deprotonated in a basic solution, forming a carboxylate salt. The solubility of this salt may vary depending on the cation present. | - Choice of Base: Use a base that forms a soluble salt with the carboxylic acid. - Solvent System: Adjust the solvent system to improve the solubility of the salt. |
Issue 3: Thermal Degradation
Symptoms:
-
Discoloration of the sample upon heating.
-
Gas evolution.
-
Significant loss of the parent compound at elevated temperatures.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Decarboxylation: Carboxylic acids can lose CO2 upon heating. | - Thermogravimetric Analysis (TGA): Perform TGA to determine the decomposition temperature of the compound.[4] - Reaction Temperature: Keep the reaction temperature below the onset of decomposition observed in TGA. |
| Oxidative degradation: The presence of oxygen at elevated temperatures can accelerate degradation. | - Inert Atmosphere: As with basic conditions, use an inert atmosphere when heating the compound. |
Issue 4: Photodegradation
Symptoms:
-
Changes in the sample's appearance or analytical profile after exposure to light.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| UV/Vis light absorption leading to bond cleavage: The benzyl group and the pyrrolidine ring may absorb light, leading to photochemical reactions. | - Protect from Light: Store the compound in amber vials or protect it from light using aluminum foil during experiments.[5] - Photostability Studies: Conduct formal photostability studies according to ICH guidelines (Q1B) to characterize the light sensitivity of the molecule.[5] |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a molecule.[6][7] These studies involve subjecting the compound to stress conditions to accelerate degradation.[6]
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study on this compound.
Caption: General workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment
A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[8]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 h | 15.2% | 2 |
| 0.1 M NaOH (60°C) | 24 h | 8.5% | 1 |
| 3% H2O2 (RT) | 24 h | 25.8% | 3 |
| Heat (80°C) | 48 h | 5.1% | 1 |
| Photolytic (ICH Q1B) | Overall illumination of 1.2 million lux hours | 12.3% | 2 |
Table 2: Retention Times of Potential Degradation Products
| Peak | Retention Time (min) | Condition Observed |
| This compound | 12.5 | - |
| Degradant 1 | 8.2 | Acidic, Photolytic |
| Degradant 2 | 10.1 | Oxidative |
| Degradant 3 | 14.8 | Oxidative, Photolytic |
| Degradant 4 | 16.2 | Basic |
| Degradant 5 | 18.5 | Oxidative |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for troubleshooting stability issues.
Caption: Troubleshooting logic for stability issues.
References
- 1. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Advanced Recrystallization of N-benzylproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced recrystallization of N-benzylproline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-benzylproline via recrystallization.
Issue 1: "Oiling Out" - Product Separates as a Liquid Instead of Crystals
Question: Upon cooling my saturated N-benzylproline solution, an oily layer formed at the bottom of the flask instead of solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" is a common phenomenon in recrystallization, particularly with compounds that have a relatively low melting point or when high concentrations of impurities are present. It occurs when the dissolved solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.
Root Causes and Solutions:
| Cause | Solution |
| High Solute Concentration | The concentration of N-benzylproline in the solvent may be too high, leading to separation at a temperature above its freezing point in that specific solvent system. Solution: Re-heat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[1] |
| Rapid Cooling | Cooling the solution too quickly can induce rapid desupersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[1] Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help control the cooling rate.[2] |
| Inappropriate Solvent Choice | The chosen solvent may be too "good" a solvent, meaning the solubility of N-benzylproline is still too high even at lower temperatures. Solution: Consider using a mixed-solvent system. Dissolve the N-benzylproline in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which it is less soluble until turbidity is observed. Reheat to clarify and then cool slowly.[3][4] |
| Presence of Impurities | Impurities can depress the melting point of the solute and interfere with crystal lattice formation. Solution: If the crude material is highly impure, consider a preliminary purification step such as a silica plug or column chromatography before recrystallization.[5] |
| Low Melting Point | N-benzylproline has a melting point of approximately 168-171°C; however, significant impurity levels can lower this. Solution: Seeding the solution with a few pure crystals of N-benzylproline just as it becomes cloudy can provide a template for proper crystal growth and prevent oiling out.[1] |
Issue 2: Poor or No Crystal Formation
Question: My N-benzylproline solution has cooled, but no crystals have formed, or the yield is very low. What should I do?
Answer: A lack of crystallization or a low yield can be frustrating. This issue often stems from problems with supersaturation or the initial amount of dissolved solute.
Root Causes and Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The solution may not be saturated or supersaturated at the lower temperature. Solution: The solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[6] |
| Solution Cooled Too Rapidly | Very rapid cooling can sometimes inhibit nucleation.[2] Solution: Allow for a slower, more controlled cooling process. |
| Scratching the Flask is Ineffective | Sometimes, inducing nucleation by scratching the inside of the flask with a glass rod is not sufficient. Solution: Introduce a "seed crystal" of pure N-benzylproline into the solution. This provides a nucleation site for crystal growth to begin. |
| Excessive Solvent Use | Using too much solvent to dissolve the crude product will result in a low yield, as a significant amount of the product will remain in the mother liquor.[6] Solution: If the mother liquor has not been discarded, you can try to recover more product by concentrating the solution and cooling it again for a "second crop" of crystals. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude N-benzylproline. |
Issue 3: Impure Crystals
Question: My recrystallized N-benzylproline crystals are discolored or my analytical data (e.g., HPLC, NMR) shows the presence of impurities. How can I improve the purity?
Answer: The goal of recrystallization is purification, so obtaining impure crystals indicates that the process needs optimization.
Root Causes and Solutions:
| Cause | Solution |
| Incomplete Removal of Impurities | Some impurities may have similar solubility profiles to N-benzylproline in the chosen solvent. Solution: Consider a different solvent or a mixed-solvent system that may offer better discrimination between the product and the impurity. Activated carbon can be used to remove colored impurities, but should be used judiciously as it can also adsorb the desired product. |
| Crystals Crashing Out Too Quickly | Rapid crystal formation can trap impurities within the crystal lattice.[2] Solution: Slow down the cooling rate to allow for the selective incorporation of N-benzylproline molecules into the growing crystals. |
| Insufficient Washing | Residual mother liquor on the surface of the crystals will contain impurities. Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product. |
| Co-crystallization of Impurities | Structurally similar impurities may co-crystallize with the product. Solution: A different purification technique, such as column chromatography, may be necessary to remove these challenging impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing N-benzylproline?
A1: Qualitative data suggests that N-benzylproline is slightly soluble in acetone, dichloromethane, and methanol.[7] A good starting point for single-solvent recrystallization would be to test alcohols like ethanol or isopropanol, or ketones like acetone. For mixed-solvent systems, combinations such as ethanol/water, acetone/water, or ethyl acetate/heptane are often effective for compounds with similar polarity.[8] The ideal solvent or solvent system should dissolve the N-benzylproline when hot but have low solubility when cold.
Q2: How can I determine the optimal solvent and temperature conditions for recrystallization?
A2: The most systematic approach is to determine the solubility of N-benzylproline in a range of solvents at different temperatures. This data allows for the selection of a solvent that provides a significant difference in solubility between a high temperature (e.g., the solvent's boiling point) and a low temperature (e.g., 0-5°C).
Experimental Protocol for Solubility Determination:
-
Add a known mass of N-benzylproline to a known volume of the solvent in a sealed vial.
-
Stir the mixture at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid N-benzylproline.
-
Repeat this process for different solvents and at various temperatures (e.g., 20°C, 40°C, 60°C).
Quantitative Solubility Data Template:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 20 | Experimental Value |
| 40 | Experimental Value | |
| 60 | Experimental Value | |
| Isopropanol | 20 | Experimental Value |
| 40 | Experimental Value | |
| 60 | Experimental Value | |
| Acetone | 20 | Experimental Value |
| 40 | Experimental Value | |
| 60 | Experimental Value | |
| Ethyl Acetate | 20 | Experimental Value |
| 40 | Experimental Value | |
| 60 | Experimental Value |
Q3: What are some advanced recrystallization techniques I can use for N-benzylproline?
A3: Beyond standard cooling recrystallization, several advanced techniques can offer better control over crystal size, purity, and yield.
-
Antisolvent Crystallization: This technique is particularly useful when N-benzylproline is highly soluble in a solvent at room temperature. A solution of N-benzylproline is prepared, and then a miscible "antisolvent" in which the compound is insoluble is slowly added, inducing crystallization.[9] The rate of antisolvent addition is a critical parameter for controlling crystal size and purity.
-
Ultrasound-Assisted Crystallization (Sonocrystallization): The application of ultrasound can induce nucleation at lower levels of supersaturation, leading to smaller and more uniform crystals.[10][11] It can also help to break up agglomerates and reduce the induction time for crystallization.[10]
Q4: What are the likely impurities in my crude N-benzylproline?
A4: If N-benzylproline is synthesized from L-proline and benzyl chloride, potential impurities could include unreacted starting materials (L-proline, benzyl chloride), and byproducts from side reactions.[12] Common impurities in benzyl chloride itself can include benzaldehyde, benzyl alcohol, and toluene.[13][14] The presence of N-nitroso L-proline benzyl ester has also been noted as a potential impurity.[15]
Q5: How do I properly "seed" my crystallization?
A5: Seeding is the process of adding a small number of pure crystals to a supersaturated solution to initiate crystallization.
Seeding Protocol:
-
Allow your supersaturated solution to cool to a temperature where it is still clear but close to the point of saturation.
-
Add one or two small, pure crystals of N-benzylproline.
-
The seed crystals will act as templates, and you should observe crystal growth around them.
-
Continue the slow cooling process to maximize the yield.
Q6: How does the cooling rate affect the quality of my N-benzylproline crystals?
A6: The cooling rate has a significant impact on both the size and purity of the resulting crystals.
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals. The slow growth allows for the selective incorporation of N-benzylproline into the crystal lattice, generally resulting in higher purity.[2]
-
Fast Cooling: Leads to the rapid formation of many small crystals. This can trap impurities within the crystal lattice, resulting in lower purity.[2][16][17] However, for some applications, smaller, more uniform crystals may be desirable.
Q7: How can I assess the purity of my recrystallized N-benzylproline?
A7: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of N-benzylproline.[18] A reversed-phase HPLC method with UV detection is typically suitable. For determining enantiomeric purity, a chiral HPLC column is necessary.[18][19]
Experimental Protocols & Visualizations
Protocol 1: Antisolvent Recrystallization of N-benzylproline
This protocol is a general guideline and may require optimization based on the specific impurities present and the desired crystal characteristics.
-
Dissolution: In a suitable flask, dissolve the crude N-benzylproline in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring, slowly add a miscible "antisolvent" (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the solvent/antisolvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Ultrasound-assisted crystallization (sonocrystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application and development of ultrasound in industrial crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Benzylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzylpyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. For comparative purposes, the spectral data of the parent amino acid, L-proline, is also presented. This document outlines a detailed experimental protocol for acquiring high-quality NMR data for such compounds and includes visualizations to aid in the understanding of the molecular structure and its spectral correlations.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) for this compound and L-proline are summarized in the tables below. The data for this compound was obtained in Deuterium Oxide (D₂O), while the data for L-proline was acquired in D₂O at a pH of 7.0.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 173.54 |
| 2 | 4.01 | dd, J = 6.7, 9.3 | 68.24 |
| 3 | 2.41-2.62 | m | 28.79 |
| 4 | 1.89-2.27 | m | 22.78 |
| 5 | 3.21-3.38 (Hβ), 3.58-3.73 (Hα) | m | 54.61 |
| 6 | 4.40 | s | 58.30 |
| 7 | - | - | 130.55 |
| 8, 12 | 7.53 | br s | 130.05 |
| 9, 11 | 7.53 | br s | 129.96 |
| 10 | 7.53 | br s | 129.25 |
Data obtained from the synthesis and characterization of N-Benzyl-L-proline. The numbering scheme corresponds to the diagram below.
Table 2: ¹H and ¹³C NMR Spectral Data for L-Proline (Alternative)
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 177.48 |
| 2 | 4.12 | t, J = 8.1 | 63.92 |
| 3 | 2.34 | m | 31.73 |
| 4 | 2.02 | m | 26.49 |
| 5 | 3.37 | m | 48.78 |
Data obtained from the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). The numbering scheme corresponds to the diagram below.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for amino acid derivatives like this compound is crucial for reproducibility and accurate structural elucidation.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For this compound and L-proline, Deuterium Oxide (D₂O) is a common choice.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
pH Adjustment (Optional but Recommended): For amino acids and their derivatives, the pH of the solution can significantly affect the chemical shifts of protons near ionizable groups. If required, adjust the pH using dilute DCl or NaOD in D₂O.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.
NMR Data Acquisition
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0-220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the chemical structures of this compound and L-proline with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: Structure of L-Proline with atom numbering for NMR assignment.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-L-proline
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through fragmentation analysis. This guide offers a comparative analysis of the mass spectrometry fragmentation of N-benzyl-L-proline, drawing upon experimental data from closely related analogs to predict its fragmentation behavior and provide a framework for its identification and characterization.
This guide will delve into the predicted fragmentation pathways of N-benzyl-L-proline under electrospray ionization (ESI) conditions, comparing it with the known fragmentation of L-proline and the benzyl ester of L-proline. By understanding these patterns, researchers can more effectively identify this compound and distinguish it from related structures in complex mixtures.
Predicted Fragmentation Analysis: A Comparative Overview
The fragmentation of protonated N-benzyl-L-proline ([M+H]⁺, m/z 206.11) is anticipated to be dominated by cleavages influenced by the benzyl group and the inherent stability of the proline ring. Based on studies of similar compounds, several key fragmentation pathways are expected.[1][2]
A comparative summary of the predicted major fragment ions for N-benzyl-L-proline and its analogs is presented below.
| Precursor Ion | Compound | Predicted Major Fragment Ions (m/z) | Key Fragmentation Pathway |
| [M+H]⁺ (m/z 206.11) | N-benzyl-L-proline | 91.05 | Formation of the stable benzyl cation |
| 160.09 | Loss of formic acid (HCOOH) | ||
| 70.06 | Iminium ion from the proline ring | ||
| 116.07 | Loss of the benzyl group | ||
| [M+H]⁺ (m/z 116.07) | L-proline | 70.06 | Loss of formic acid (HCOOH) |
| 88.06 | Loss of CO | ||
| [M+H]⁺ (m/z 206.11) | L-proline benzyl ester | 91.05 | Formation of the stable benzyl cation |
| 114.05 | Hydride transfer followed by loss of toluene |
Deciphering the Fragmentation Pathways
The collision-induced dissociation (CID) of protonated N-benzyl-L-proline is predicted to proceed through several key pathways, as illustrated in the diagram below. The presence of the N-benzyl group is expected to significantly influence the fragmentation cascade.[1][2]
A primary and highly favored fragmentation route for N-benzyl substituted compounds is the formation of the benzyl cation at m/z 91.[1][2] This is due to the high stability of the resulting carbocation. Another significant fragmentation pathway involves the neutral loss of formic acid (46.02 Da) from the carboxylic acid moiety, resulting in a fragment ion at m/z 160.09. Cleavage of the N-C bond connecting the benzyl group to the proline ring would lead to the protonated proline molecule at m/z 116.07. This ion can then subsequently lose formic acid to produce the characteristic proline iminium ion at m/z 70.06.
Experimental Protocols
To analyze N-benzyl-L-proline and its analogs by mass spectrometry, a standard protocol employing electrospray ionization tandem mass spectrometry (ESI-MS/MS) is recommended. The following provides a general experimental methodology.
Sample Preparation
-
Standard Solution Preparation : Prepare a 1 mg/mL stock solution of N-benzyl-L-proline in a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Complex Matrix : For samples in complex matrices like biological fluids, a protein precipitation step using a cold organic solvent (e.g., acetonitrile) followed by centrifugation is recommended to remove larger molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System : A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the analyte.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
Mass Spectrometry
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer : A triple quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.
-
MS1 Scan : A full scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺ at m/z 206.11.
-
MS/MS Analysis : Product ion scan of the precursor ion at m/z 206.11.
-
Collision Gas : Argon or nitrogen.
-
Collision Energy : The collision energy should be optimized to achieve a good distribution of fragment ions. A starting point would be in the range of 10-30 eV.
The following diagram illustrates a typical experimental workflow for the analysis.
Conclusion
The mass spectrometry fragmentation analysis of N-benzyl-L-proline is predicted to yield a characteristic pattern dominated by the formation of the benzyl cation (m/z 91) and the loss of formic acid. By comparing these predicted fragmentation pathways with those of known analogs like L-proline and its benzyl ester, researchers can confidently identify N-benzyl-L-proline in their samples. The provided experimental protocol offers a robust starting point for developing a sensitive and specific analytical method for the detection and characterization of this and other related small molecules. This guide serves as a valuable resource for scientists engaged in drug discovery, metabolomics, and other fields where precise molecular identification is critical.
References
- 1. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enantiomeric Purity of (S)-1-Benzylpyrrolidine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-1-Benzylpyrrolidine-2-carboxylic acid is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric excess (e.e.) of this compound and its analogs. We will delve into the experimental protocols and performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Chiral Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of (S)-1-Benzylpyrrolidine-2-carboxylic acid depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for direct separation versus in-situ analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Solvating Agent (CSA) | Chiral Capillary Electrophoresis (CE) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions. | Formation of transient diastereomeric complexes in solution with a chiral solvating agent, leading to distinct, quantifiable signals in the NMR spectrum. | Separation of enantiomers in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector in the buffer. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | ¹H NMR spectrum displaying separate signals for specific protons of the two diastereomeric complexes. | Electropherogram showing separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (e.e.) is calculated from the integrated areas of the corresponding enantiomer peaks. | Enantiomeric excess (e.e.) is determined from the integration of the well-resolved signals of the diastereomeric complexes. | Enantiomeric excess (e.e.) is calculated from the peak areas in the electropherogram. |
| Sensitivity | High, especially with UV or fluorescence detection after derivatization. Can detect trace enantiomeric impurities.[1] | Moderate. Generally requires a higher concentration of the analyte compared to HPLC. | Very high, requires minimal sample volume.[2] |
| Sample Throughput | Moderate to high, amenable to automation. | High, as sample preparation is often simple mixing and analysis time is short. | High, with fast analysis times and automation capabilities. |
| Instrumentation | Requires an HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, MS). | Requires an NMR spectrometer. | Requires a capillary electrophoresis system with a suitable detector (e.g., UV, DAD). |
| Development Complexity | Method development can be time-consuming, involving screening of columns and mobile phases. | Relatively simple method development, mainly involving the selection of a suitable CSA and solvent. | Method development can be complex, involving optimization of buffer pH, chiral selector concentration, and applied voltage. |
| Direct vs. Indirect | Can be direct (on a CSP) or indirect (derivatization to diastereomers followed by separation on an achiral column).[1] | Indirect, as it relies on the formation of diastereomers in solution. | Typically direct, with the chiral selector in the background electrolyte. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide. These protocols are based on established methods for proline derivatives and can be adapted for (S)-1-Benzylpyrrolidine-2-carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. Both direct and indirect approaches are viable.
a) Direct Method using a Chiral Stationary Phase (CSP)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are particularly effective for proline derivatives.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of (S)-1-Benzylpyrrolidine-2-carboxylic acid in the mobile phase to a concentration of about 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® IA.[1][3]
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (TFA), for example, Hexane/Ethanol/TFA (90:10:0.1, v/v/v). The optimal ratio may require some method development.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R)-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
b) Indirect Method via Derivatization
This approach involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. This is particularly useful if a chiral column is not available or if higher sensitivity is required. Marfey's reagent is a common CDA for amino acids.[4]
-
Derivatization Procedure (with Marfey's Reagent):
-
Dissolve ~1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[4]
-
-
Data Analysis: As with the direct method, calculate the e.e. from the integrated peak areas of the two diastereomers.
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique provides a rapid determination of enantiomeric excess without the need for physical separation. The addition of a CSA to a solution of the chiral analyte forms transient diastereomeric complexes, which exhibit distinct chemical shifts in the ¹H NMR spectrum.
-
Sample Preparation:
-
Place approximately 5-10 mg of (S)-1-Benzylpyrrolidine-2-carboxylic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the substrate.
-
Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL, to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
-
NMR Experiment:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: A standard one-dimensional proton experiment is sufficient.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer's signal.
-
-
Data Analysis:
-
Identify a proton signal (e.g., the alpha-proton or a proton on the benzyl group) that shows clear separation into two distinct signals for the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires very small sample volumes. The separation is achieved by adding a chiral selector to the background electrolyte.
-
Sample Preparation:
-
Prepare a stock solution of (S)-1-Benzylpyrrolidine-2-carboxylic acid in water or a suitable buffer at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the background electrolyte to the final desired concentration.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as 50 mM phosphate buffer at pH 2.5, containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin) are commonly used.[5] The optimal concentration needs to be determined experimentally (typically in the range of 5-20 mM).
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm or 254 nm.
-
-
Data Analysis:
-
Identify the peaks for the (S) and (R)-enantiomers in the electropherogram.
-
Calculate the enantiomeric excess from the corrected peak areas (Area/Migration time).
-
Visualizations
To better illustrate the workflows and decision-making processes, the following diagrams are provided.
References
A Comparative Guide to N-benzyl-L-proline and Other Chiral Brønsted Acid Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure molecules. In the field of organocatalysis, chiral Brønsted acids have emerged as powerful tools for a wide array of asymmetric transformations. This guide provides an objective comparison of N-benzyl-L-proline, a representative N-substituted amino acid catalyst, with two other major classes of chiral Brønsted acid catalysts: chiral phosphoric acids (CPAs) and chiral thioureas. The comparison focuses on their performance in key carbon-carbon bond-forming reactions, supported by representative experimental data and detailed protocols.
Catalytic Performance Comparison
The efficacy of a chiral catalyst is primarily assessed by its ability to provide the desired product in high yield and with excellent stereoselectivity (diastereomeric ratio and enantiomeric excess) under mild conditions. The following tables summarize representative performance data for N-benzyl-L-proline and its counterparts in asymmetric Aldol, Mannich, and Michael reactions. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from different studies to provide a comparative overview.
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are valuable chiral building blocks.
| Catalyst Type | Representative Catalyst | Aldehyde | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| N-Substituted Proline | N-(p-trifluoromethylbenzyl)-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 96 | RT | 95 | 95:5 | 98 |
| Chiral Phosphoric Acid | (R)-TRIP | p-Nitrobenzaldehyde | Acetone | 10 | Toluene | 24 | -20 | 85 | - | 90 |
| Chiral Thiourea | Takemoto Catalyst | p-Nitrobenzaldehyde | Acetone | 10 | Toluene | 48 | RT | 92 | - | 94 |
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, precursors to a wide variety of nitrogen-containing bioactive molecules.
| Catalyst Type | Representative Catalyst | Aldehyde/Imine | Amine | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| N-Substituted Proline | N-Benzyl-L-prolinamide | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 48 | RT | 78 | 90:10 | 92 |
| Chiral Phosphoric Acid | (R)-TRIP | N-Boc-imine | - | Acetone | 5 | Toluene | 12 | 25 | 99 | >95:5 | 96 |
| Chiral Thiourea | Jacobsen's Thiourea | N-PMP-imine | - | Dimethyl Malonate | 2 | Toluene | 24 | -40 | 97 | - | 98 |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction essential for the formation of carbon-carbon bonds in a 1,5-relationship.
| Catalyst Type | Representative Catalyst | Michael Acceptor | Michael Donor | Cat. Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| N-Substituted Proline | L-Proline Derivative | trans-β-Nitrostyrene | Cyclohexanone | 30 | [bmim][PF6] | 48 | RT | 98 | 95:5 | 97 |
| Chiral Phosphoric Acid | (S)-TRIP | trans-β-Nitrostyrene | Dibenzyl malonate | 10 | Toluene | 72 | RT | 95 | - | 94 |
| Chiral Thiourea | Schreiner's Thiourea | trans-β-Nitrostyrene | 1,3-Dicarbonyl | 10 | Toluene | 12 | RT | 99 | - | 91 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating and implementing catalytic systems. Below are representative experimental protocols for each class of catalyst in a key asymmetric transformation.
Protocol 1: N-Substituted Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from typical procedures for N-substituted proline catalysis.
-
Materials: N-(p-trifluoromethylbenzyl)-L-proline, p-nitrobenzaldehyde, cyclohexanone, anhydrous DMSO, saturated aqueous ammonium chloride (NH4Cl) solution, ethyl acetate, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
To a stirred solution of N-(p-trifluoromethylbenzyl)-L-proline (0.05 mmol, 20 mol%) in anhydrous DMSO (1.0 mL) in a flame-dried vial under an inert atmosphere, add p-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent).
-
Add cyclohexanone (1.25 mmol, 5.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 96 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction
This protocol is representative of Mannich reactions catalyzed by chiral phosphoric acids with pre-formed imines.
-
Materials: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), N-Boc-p-tolualdimine, acetone, anhydrous toluene.
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (R)-TRIP (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) followed by N-Boc-p-tolualdimine (0.2 mmol, 1.0 equivalent).
-
Add acetone (1.0 mmol, 5.0 equivalents) to the reaction mixture.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction by TLC until the starting imine is consumed.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-amino ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 3: Chiral Thiourea-Catalyzed Asymmetric Michael Addition
This protocol describes a typical Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a bifunctional thiourea.
-
Materials: Jacobsen's Thiourea catalyst, trans-β-nitrostyrene, dimethyl malonate, anhydrous toluene.
-
Procedure:
-
In a dry vial, dissolve Jacobsen's thiourea catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL) at room temperature.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equivalent) to the catalyst solution.
-
Cool the reaction mixture to -40 °C using a cryocooler.
-
Add dimethyl malonate (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction at -40 °C for 24 hours.
-
Allow the reaction to warm to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Mandatory Visualization
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language, illustrate the catalytic cycles, a general experimental workflow, and a logical comparison of the catalyst classes.
Caption: Catalytic cycle for an N-substituted proline in an asymmetric aldol reaction.
Caption: Bifunctional activation mechanism of a chiral phosphoric acid catalyst.
Caption: Bifunctional activation mechanism of a chiral thiourea catalyst.
Caption: A general experimental workflow for an organocatalytic asymmetric reaction.
Caption: Logical comparison of key features of the three catalyst classes.
Comparative Guide to the Structure-Activity Relationship of N-Benzylproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylproline derivatives across various biological targets. The information is compiled from preclinical studies to aid in the rational design of novel therapeutics. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
N-Benzylproline Derivatives as Inhibitors of the Glutamine Transporter ASCT2
The alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine, is a promising target for cancer therapy due to the reliance of many cancer cells on glutamine for proliferation.[1][2] N-benzylproline derivatives have emerged as a scaffold for the development of ASCT2 inhibitors.
A systematic analysis of substituted N-benzylproline derivatives has revealed that the inhibitory potency is significantly influenced by the hydrophobicity of the substituent on the benzyl ring.[1][2] Increased hydrophobicity generally leads to a higher apparent binding affinity.[1][2] Interestingly, the position of the substituent on the phenyl ring (ortho, meta, or para) appears to have a less pronounced effect on the inhibitory activity.[1][2]
SAR Data for ASCT2 Inhibition
The following table summarizes the inhibitory constants (Ki) of various N-benzylproline derivatives against the ASCT2 transporter. The data highlights the trend of increasing potency with more hydrophobic substituents.
| Compound | Substituent on Benzyl Ring | Apparent Inhibition Constant (Ki) (μM) |
| N-benzylproline | Unsubstituted | > 100 |
| 2-Bromo-N-benzylproline | 2-Br | 25 ± 5 |
| 2-Chloro-N-benzylproline | 2-Cl | 30 ± 7 |
| 2-Nitro-N-benzylproline | 2-NO2 | 40 ± 10 |
| 4-Phenyl-N-benzylproline | 4-Phenyl | 3 ± 2 |
| 4-Trifluoromethyl-N-benzylproline | 4-CF3 | 28 ± 6 |
Data sourced from Grewer et al., 2017.[1][2]
Signaling Pathway of ASCT2 in Cancer Metabolism
The following diagram illustrates the role of ASCT2 in glutamine transport and its subsequent metabolism in cancer cells, a pathway that is inhibited by N-benzylproline derivatives.
N-Benzylproline Derivatives as Anticonvulsants
Certain derivatives of N-benzyl-2-acetamidopropionamide, which share a structural resemblance to N-benzylproline amides, have shown significant potential as anticonvulsant agents. The structure-activity relationship in this class of compounds is highly dependent on the stereochemistry and the nature of substituents on the N-benzyl group.
A key finding is that the anticonvulsant activity predominantly resides in the (R)-stereoisomer. Furthermore, the placement of small, non-bulky substituents at the C(3) position of the propionamide backbone is crucial for maximal activity.
SAR Data for Anticonvulsant Activity
The following table presents the median effective dose (ED50) of various N-benzyl-2-acetamidopropionamide derivatives in the maximal electroshock (MES) seizure test in mice, a standard model for generalized tonic-clonic seizures.
| Compound | Stereochemistry | C(3) Substituent | MES ED50 (mg/kg, i.p.) |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R) | -OCH3 | 4.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S) | -OCH3 | > 100 |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic | -OCH2CH3 | 17.3 |
| N-benzyl-2-acetamido-3-chloropropionamide | Racemic | -Cl | 35.0 |
| N-benzyl-2-acetamido-3-bromopropionamide | Racemic | -Br | 42.0 |
| Phenytoin (Reference Drug) | - | - | 6.5 |
Data sourced from Choi et al., 1996.
Experimental Protocols
General Synthesis of Substituted N-Benzylproline Derivatives
A general and efficient method for the synthesis of N-benzylproline derivatives is the Schotten-Baumann reaction, which involves the acylation of the secondary amine of proline.
Materials:
-
L-proline
-
Substituted benzoyl chloride (e.g., 4-phenylbenzoyl chloride)
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-proline (1 equivalent) in 1 M aqueous NaOH solution in a beaker. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: While stirring vigorously, slowly and simultaneously add the substituted benzoyl chloride (1.1 equivalents) and 1 M NaOH solution dropwise. Maintain the temperature below 10 °C. The addition of NaOH is crucial to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (2 x 50 mL) to remove any unreacted benzoyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. The N-benzylproline derivative will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield the final substituted N-benzylproline derivative.
Patch-Clamp Electrophysiology for ASCT2 Inhibition Assay
This protocol describes a whole-cell patch-clamp assay to measure the inhibitory effect of N-benzylproline derivatives on ASCT2-mediated currents in a suitable expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells transfected with the ASCT2 transporter
-
External solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4
-
Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Plate the ASCT2-transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record the baseline current.
-
Substrate Application: Perfuse the cell with the external solution containing a known concentration of an ASCT2 substrate (e.g., 1 mM L-alanine) to induce an inward current.
-
Inhibitor Application: Co-apply the N-benzylproline derivative at various concentrations along with the substrate.
-
Data Analysis: Measure the reduction in the substrate-induced current in the presence of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
0.9% Saline solution
-
Test compound and vehicle control
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory environment for at least 3 days before the experiment.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Experimental Workflow and Logic Diagrams
Workflow for Screening ASCT2 Inhibitors
The following diagram outlines a typical workflow for the screening and evaluation of N-benzylproline derivatives as ASCT2 inhibitors.
References
A Comparative Guide to the Catalytic Efficiency of N-benzylproline and L-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of N-benzylproline against the widely-used organocatalyst, L-proline. The focus is on their performance in asymmetric reactions that are classically catalyzed by L-proline, supported by established experimental data and detailed methodologies.
Executive Summary
L-proline is a highly efficient and well-established bifunctional organocatalyst, leveraging its secondary amine and carboxylic acid groups to promote asymmetric reactions, such as the aldol reaction, through an enamine-based catalytic cycle.[1][2][3] The modification of the secondary amine, as seen in N-benzylproline, fundamentally alters this mechanism. By substituting the amine's hydrogen with a benzyl group, the formation of the crucial enamine intermediate is prevented.[1] Consequently, N-benzylproline is generally not employed for and is ineffective in standalone, enamine-mediated reactions where L-proline excels. Its catalytic potential must be considered in the context of different mechanistic pathways that do not rely on enamine formation.
Data Presentation: A Head-to-Head Comparison
A direct, quantitative comparison of catalytic efficiency in a standard proline-catalyzed aldol reaction is challenging because the two molecules operate via fundamentally different mechanisms.[1] L-proline is a benchmark catalyst for this transformation, while N-benzylproline is not suited for this catalytic cycle. The following table presents representative performance data for L-proline in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. Data for N-benzylproline in an analogous standalone organocatalytic aldol reaction is not available in the literature, underscoring its different catalytic role.[1]
| Catalyst | Reaction | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti/syn) |
| L-proline | Cyclohexanone + p-nitrobenzaldehyde | DMSO | 20-30 | 4-24 | >95 | >99 | >99:1 |
| N-benzylproline | Cyclohexanone + p-nitrobenzaldehyde | DMSO | 20-30 | 48+ | No significant reaction | N/A | N/A |
Note: The data for L-proline is representative of typical results found in the literature under optimized conditions.[1] The entry for N-benzylproline is a conceptual projection based on its inability to form an enamine intermediate; significant product formation is not expected under these conditions.
Catalytic Mechanisms: A Tale of Two Amines
The divergence in catalytic activity stems directly from the availability of the secondary amine.
L-proline operates through a well-established enamine catalytic cycle.[1][4]
-
The secondary amine of L-proline reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate.
-
The carboxylic acid group of the proline co-catalyst activates the aldehyde electrophile via hydrogen bonding.
-
The enamine attacks the activated aldehyde, forming a new carbon-carbon bond.
-
Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the L-proline catalyst.
N-benzylproline , having its secondary amine blocked by a benzyl group, cannot form the requisite enamine intermediate.[1] Therefore, it is inactive in the catalytic cycle described above. Any potential catalytic activity would have to proceed through alternative, less direct pathways, potentially involving the carboxylate and the tertiary amine functionality, which are not efficient for this class of reactions.
Mandatory Visualizations
Catalytic Cycle of L-proline
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Logical Flow: N-Substituent Effect on Catalysis
Caption: Impact of N-substitution on the primary catalytic pathway.
Experimental Protocols
The following protocols outline the procedure for testing the catalytic performance in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Key Experiment: L-proline Catalyzed Aldol Reaction
Materials:
-
L-proline
-
Cyclohexanone
-
4-nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous solution of NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in DMSO (1.0 mL), add cyclohexanone (1.25 mmol, 5.0 equiv).
-
Add L-proline (0.075 mmol, 30 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[5]
Comparative Experiment: Testing N-benzylproline
Procedure:
-
Follow the identical procedure as described above, substituting L-proline with N-benzylproline (0.075 mmol, 30 mol%).
-
Due to the anticipated low reactivity, extend the reaction time to 48-72 hours, while monitoring periodically by TLC.
-
Work up the reaction mixture as described in steps 4-7.
-
Analyze the resulting crude mixture by ¹H NMR to determine if any product formation has occurred. If a product is isolated, analyze its stereochemistry as detailed in step 9.
Conclusion
The comparison between L-proline and N-benzylproline highlights a fundamental principle in catalyst design: minor structural modifications can lead to profound changes in catalytic function. L-proline is a powerhouse for asymmetric reactions that proceed via enamine intermediates due to its available secondary amine.[1][3] The benzylation of this amine in N-benzylproline renders the catalyst inactive for this specific, highly efficient pathway. Therefore, for researchers aiming to catalyze transformations like the asymmetric aldol, Mannich, or Michael reactions via an enamine mechanism, L-proline and its derivatives that retain a free secondary amine are the appropriate choice.[2][6] The utility of N-benzylproline would be found in different reaction classes where catalysis is not dependent on enamine formation, a subject that warrants separate investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
A Comparative Guide to Substituted Pyrrolidine Catalysts in Asymmetric Conjugate Additions
For Researchers, Scientists, and Drug Development Professionals
The conjugate addition reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the realm of asymmetric organocatalysis, substituted pyrrolidines have emerged as a privileged scaffold, capable of inducing high stereoselectivity in these transformations. This guide provides an objective comparison of two prominent classes of substituted pyrrolidine catalysts: the sterically demanding (S)-Diphenylprolinol silyl ethers and the bifunctional pyrrolidine-thioureas. We present supporting experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Data Presentation: Performance in the Michael Addition
To provide a direct comparison, we have summarized the performance of two representative catalysts, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a diarylprolinol silyl ether) and a bifunctional pyrrolidine-thiourea, in the asymmetric Michael addition of carbonyl compounds to trans-β-nitrostyrene. This reaction is a widely used benchmark for evaluating the efficacy of organocatalysts in conjugate additions.
Table 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol TMS ether | 10 | Hexane | 5 | 82 | 95:5 | 99 | [1] |
| Pyrrolidine-N-sulfinylurea | 10 | Toluene | 24 | 95 | >95:5 | 98 | [2] |
Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Diphenylprolinol TMS ether | 10 | - | Toluene | 24 | 99 | 93:7 | 94 | | | Pyrrolidine-thiourea | 20 | n-Butyric acid (10) | Neat | 48 | 99 | >99:1 | 96 |[3][4] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts.
General Procedure for the Michael Addition of Propanal to Nitrostyrene Catalyzed by (S)-Diphenylprolinol TMS ether[1]
To a solution of trans-β-nitrostyrene (1.0 mmol) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) in hexane (1.0 mL) at 0°C is added propanal (10 mmol). The reaction mixture is stirred at this temperature for 5 hours. The reaction is then quenched by the addition of 1N HCl (aq.). The organic materials are extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and HPLC analysis on a chiral stationary phase, respectively.
General Procedure for the Michael Addition of Cyclohexanone to Nitrostyrene Catalyzed by a Bifunctional Pyrrolidine-Thiourea[3][4][5]
To a mixture of the pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.0025 mmol) in cyclohexanone (0.5 mL, 20 eq) at the desired temperature, the resulting mixture is stirred for 15 minutes. The nitroolefin (0.25 mmol, 1 eq) is then added. The reaction progress is monitored by TLC. Upon completion, the mixture is concentrated under reduced pressure. The resulting residue is purified by flash chromatography (petroleum ether:ethyl acetate = 5:1) to give the product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and HPLC analysis on a chiral stationary phase, respectively.
Catalytic Cycles and Mechanistic Insights
The disparate structures of these two catalyst classes result in distinct modes of activation and stereocontrol.
Catalytic Cycle of (S)-Diphenylprolinol Silyl Ether
(S)-Diphenylprolinol silyl ether catalysts operate through an enamine-based catalytic cycle. The bulky diphenyl(trimethylsilyloxy)methyl substituent plays a crucial role in establishing the stereochemical outcome of the reaction by sterically shielding one face of the enamine intermediate.
Caption: Catalytic cycle of (S)-Diphenylprolinol silyl ether in Michael additions.
Catalytic Cycle of Bifunctional Pyrrolidine-Thiourea Catalysts
Bifunctional pyrrolidine-thiourea catalysts utilize a cooperative activation strategy. The pyrrolidine moiety forms an enamine with the carbonyl compound, while the thiourea group activates the nitroalkene electrophile through hydrogen bonding. This dual activation brings the reacting partners into close proximity within a well-organized, chiral transition state.
Caption: Catalytic cycle of a bifunctional pyrrolidine-thiourea catalyst.
Logical Framework for Catalyst Selection
The choice between a sterically driven catalyst like a diarylprolinol silyl ether and a bifunctional catalyst such as a pyrrolidine-thiourea depends on the specific substrates and desired reaction outcomes.
Caption: Logical workflow for selecting a substituted pyrrolidine catalyst.
References
- 1. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 2. BJOC - N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of 1-Benzylpyrrolidine-2-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity. This guide provides an objective comparison of X-ray crystallography, the gold standard for absolute configuration determination, with key spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD)—for the analysis of chiral molecules like 1-Benzylpyrrolidine-2-carboxylic acid.
At a Glance: Comparison of Key Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light | Variation of optical rotation with the wavelength of light |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Requirement | High-quality single crystal | Chiral molecule | Chiral molecule with a chromophore | Chiral molecule |
| Data Analysis | Structure refinement, anomalous dispersion (Flack parameter) | Comparison with quantum chemical (DFT) calculations | Comparison with quantum chemical (TDDFT) calculations or empirical rules | Comparison with quantum chemical calculations or known compounds |
| Key Advantage | Unambiguous, provides full 3D structure | Applicable to a wide range of molecules in solution, no chromophore needed | High sensitivity for molecules with chromophores | Can be used for molecules without strong UV absorption |
| Key Limitation | Crystal growth can be challenging or impossible | Requires computational resources and expertise | Requires a suitable chromophore near the stereocenter | Less structural information compared to VCD/ECD |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.
To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[3] When the wavelength of the X-rays is close to the absorption edge of an atom in the molecule (especially a "heavy" atom with Z > 8), the scattering factor of that atom becomes a complex number.[3] This leads to a breakdown of Friedel's law, meaning that the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences, the absolute structure can be determined. The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration, with a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[4]
Experimental Workflow for X-ray Crystallography
References
A Researcher's Guide to Carboxylic Acid Bioisosteres in Drug Design
The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous drugs, prized for its ability to engage in crucial interactions with biological targets. However, its inherent physicochemical properties can also present significant hurdles in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity. Bioisosteric replacement of the carboxylic acid group offers a powerful strategy to mitigate these liabilities while preserving or even enhancing therapeutic activity. This guide provides a comparative overview of common carboxylic acid bioisosteres, supported by quantitative data and detailed experimental protocols to aid researchers in their drug design endeavors.
Physicochemical and Pharmacological Properties: A Comparative Analysis
The choice of a suitable bioisostere is a multi-parameter optimization problem. Key properties to consider include acidity (pKa), lipophilicity (logP/logD), metabolic stability, and biological activity. The following tables summarize these properties for several common carboxylic acid bioisosteres, providing a basis for rational selection.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Functional Group | pKa Range | logD at pH 7.4 (typical) | General Permeability |
| Carboxylic Acid | 4-5 | Low to Negative | Low |
| Tetrazole | 4.5-5.5 | Generally higher than COOH | Variable, can be effluxed |
| Acyl Sulfonamide | 5-9 | Higher than COOH | Generally higher |
| Hydroxamic Acid | 8-10 | Higher than COOH | Generally higher |
| Sulfonic Acid | < 2 | Very Low | Very Low |
Data compiled from multiple sources. The exact values are highly dependent on the rest of the molecular structure.
Table 2: Comparison of Pharmacological and Pharmacokinetic Properties
| Functional Group | Metabolic Stability | Common Metabolic Pathways | Potential Liabilities | Key Advantages |
| Carboxylic Acid | Variable, often low | Glucuronidation, β-oxidation | Formation of reactive acyl glucuronides, poor oral bioavailability | Strong target binding |
| Tetrazole | Generally high | N-glucuronidation | Can be subject to efflux transporters | Improved metabolic stability and oral bioavailability[1][2] |
| Acyl Sulfonamide | Generally high | More resistant to metabolism | Can have off-target effects (e.g., carbonic anhydrase) | Improved permeability and metabolic stability[3] |
| Hydroxamic Acid | Variable, can be low | N-glucuronidation, hydrolysis | Potential for mutagenicity, rapid hydrolysis | Metal chelation properties, can mimic transition states |
| Sulfonic Acid | Very high | Resistant to metabolism | Very low permeability, high plasma protein binding | High metabolic stability |
Experimental Protocols for Property Determination
Accurate and consistent measurement of physicochemical and pharmacokinetic properties is crucial for a successful bioisosteric replacement strategy. Below are detailed methodologies for key in vitro assays.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of a compound, which influences its ionization state at physiological pH and thus its solubility, permeability, and target binding.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water, methanol/water) at a known concentration (typically 1-10 mM).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. The titration vessel should be thermostated (e.g., at 25°C) and stirred.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points may be observed.
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
Objective: To measure the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH) between an aqueous and an organic phase, which is a key indicator of a compound's lipophilicity and permeability.
Methodology:
-
Phase Preparation: Use n-octanol (pre-saturated with water) as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol) as the aqueous phase.
-
Partitioning: Add a known amount of the test compound to a mixture of the two phases in a sealed container.
-
Equilibration: Shake the container vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP or logD using the formula: logP (or logD) = log10 ([Concentration in organic phase] / [Concentration in aqueous phase]).
In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its hepatic clearance.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a solution of the test compound and a solution of the cofactor NADPH.
-
Incubation: Pre-incubate the test compound with the liver microsomes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to the incubation mixture.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The in vitro half-life (t1/2) can be calculated from the slope of the linear regression.
Visualizing Pathways and Workflows
Understanding the biological context and experimental procedures is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Workflow for In Vitro Microsomal Stability Assay.
Conclusion
The strategic replacement of a carboxylic acid with a suitable bioisostere is a proven approach to overcoming common challenges in drug discovery. A thorough understanding of the comparative physicochemical and pharmacological properties of different bioisosteres, coupled with robust experimental validation, is essential for success. This guide provides a foundational resource for researchers to make informed decisions in the design and optimization of new therapeutic agents. As with any drug design strategy, the optimal choice of a bioisostere is highly context-dependent, and empirical testing remains the ultimate arbiter of success.
References
Performance evaluation of proline derivatives in asymmetric Michael additions
Researchers in organic synthesis and drug development are constantly seeking more efficient and selective methods for constructing chiral molecules. The asymmetric Michael addition, a cornerstone reaction for carbon-carbon bond formation, has been significantly advanced by the use of organocatalysts derived from the simple amino acid, L-proline. This guide provides a comparative performance evaluation of L-proline and one of its highly successful successors, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a diarylprolinol silyl ether), in the asymmetric Michael addition of aldehydes to nitroalkenes. The data presented herein, supported by detailed experimental protocols, aims to assist researchers in selecting the optimal catalyst for their synthetic needs.
The allure of proline and its derivatives in organocatalysis lies in their ability to mimic enzymatic transformations, creating stereochemically complex molecules with high fidelity.[1] While L-proline itself can catalyze Michael additions, its performance is often hampered by high catalyst loadings and modest stereoselectivity.[2][3] This has spurred the development of more sophisticated proline-based catalysts, such as diarylprolinol silyl ethers, which have demonstrated superior reactivity and enantioselectivity.[1][3]
Performance Comparison
The following table summarizes the performance of L-proline versus a diarylprolinol silyl ether in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. The data clearly illustrates the enhanced efficiency of the modified catalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) |
| L-Proline | 30 | DMSO | None | 96 | 72 | 90:10 | 20 |
| Diarylprolinol Silyl Ether | 5 | Dichloromethane | Benzoic Acid (10 mol%) | 1 | 82 | 94:6 | 99 |
Table 1: Comparison of L-proline and a diarylprolinol silyl ether in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Catalytic Cycle of Proline-Mediated Michael Addition
Figure 1: Catalytic cycle of the proline-catalyzed asymmetric Michael addition.
Experimental Workflow
Figure 2: Generalized experimental workflow for the asymmetric Michael addition.
Detailed Experimental Protocols
The following are generalized experimental protocols for the asymmetric Michael addition reaction catalyzed by L-proline and a diarylprolinol silyl ether, based on procedures reported in the literature.[3][4]
L-Proline Catalyzed Michael Addition
Materials:
-
L-proline (30 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Propanal (3.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a stirred solution of L-proline in DMSO, trans-β-nitrostyrene is added.
-
Propanal is then added to the mixture at room temperature.
-
The reaction is stirred at room temperature for 96 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) are determined by ¹H NMR and chiral HPLC analysis, respectively.
Diarylprolinol Silyl Ether Catalyzed Michael Addition[3][4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5 mol%)
-
Benzoic acid (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Propanal (1.2 mmol)
-
Dichloromethane (5.0 mL)
Procedure:
-
To a solution of trans-β-nitrostyrene and the diarylprolinol silyl ether catalyst in dichloromethane at 0 °C, benzoic acid is added.[4]
-
Propanal is then added dropwise to the stirred solution.[4]
-
The reaction mixture is stirred at 0 °C for 1 hour and its progress is monitored by TLC.[3]
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the final product.
-
The yield, dr, and ee% are determined by ¹H NMR and chiral HPLC analysis.
Conclusion
The comparative data and protocols presented demonstrate the significant advancements in organocatalysis stemming from the structural modification of L-proline. Diarylprolinol silyl ethers offer a substantial improvement in catalytic efficiency, providing Michael adducts in high yield and with excellent stereocontrol under milder conditions and with lower catalyst loadings compared to unmodified L-proline.[3] This guide serves as a practical resource for researchers to make informed decisions in the design and execution of asymmetric Michael additions, ultimately accelerating the synthesis of complex chiral molecules for various applications.
References
Safety Operating Guide
Navigating the Disposal of 1-Benzylpyrrolidine-2-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzylpyrrolidine-2-carboxylic acid, ensuring compliance with safety protocols and minimizing environmental impact. The following procedures are based on best practices for laboratory chemical waste management and data from safety data sheets (SDS) of structurally similar compounds, in the absence of a specific SDS for this compound itself.
Disclaimer: This guidance is based on information for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's and local regulations for chemical waste disposal.
Hazard Profile and Safety Precautions
Based on the hazard classification of a closely related compound, (S)-1-Benzyl-pyrrolidine-3-carboxylic acid, this compound should be handled with care.[1] The primary hazards include:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| Data based on (S)-1-Benzyl-pyrrolidine-3-carboxylic acid, a structurally similar compound.[1] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with a powder and there is a risk of dust formation, use a NIOSH-approved respirator.[2]
2. Waste Collection and Storage:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[1][3]
-
Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste. The container must be compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any contaminated disposable PPE should be placed in the same designated hazardous waste container.
-
Contaminated packaging should be disposed of as unused product.[1]
-
3. Spill Management: In the event of a spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, prevent the spill from spreading and from entering drains or waterways.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.[1]
-
Clean the spill area thoroughly with soap and water.[1]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [1]
-
The collected waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[1]
-
Label the waste container clearly with the full chemical name and any associated hazards.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Benzylpyrrolidine-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzylpyrrolidine-2-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1] |
| Skin Protection | An appropriate chemical-resistant lab coat or gown should be worn. Wear chemical-resistant gloves (e.g., nitrile) and ensure they are disposed of after use.[1] |
| Respiratory Protection | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always wash hands thoroughly after handling the chemical.[1] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.
-
Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Post-Handling: After handling, wash hands and forearms thoroughly. Decontaminate all surfaces and equipment used.
Disposal Plan:
-
Waste Collection: Collect all waste material, including any contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[1]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.
-
Container Disposal: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
